Vincristine
Description
This compound is a vinca alkaloid with formula C46H56N4O10 found in the Madagascar periwinkle, Catharanthus roseus. It is used (commonly as the corresponding sulfate salt)as a chemotherapy drug for the treatment of leukaemia, lymphoma, myeloma, breast cancer and head and neck cancer. It has a role as a tubulin modulator, a microtubule-destabilising agent, a plant metabolite, an antineoplastic agent and a drug. It is a methyl ester, an acetate ester, a tertiary alcohol, a member of formamides, an organic heteropentacyclic compound, an organic heterotetracyclic compound, a tertiary amino compound and a vinca alkaloid. It is a conjugate base of a this compound(2+). It derives from a hydride of a vincaleukoblastine.
This compound is an antitumor vinca alkaloid isolated from Vinca Rosea. It is marketed under several brand names, many of which have different formulations such as Marqibo (liposomal injection) and Vincasar. This compound is indicated for the treatment of acute leukaemia, malignant lymphoma, Hodgkin's disease, acute erythraemia, and acute panmyelosis. This compound sulfate is often chosen as part of polychemotherapy because of lack of significant bone–marrow suppression (at recommended doses) and of unique clinical toxicity (neuropathy).
This compound is a Vinca Alkaloid.
This compound has been reported in Taxus cuspidata, Ophioparma ventosa, and other organisms with data available.
This compound is a natural alkaloid isolated from the plant Vinca rosea Linn. This compound binds irreversibly to microtubules and spindle proteins in S phase of the cell cycle and interferes with the formation of the mitotic spindle, thereby arresting tumor cells in metaphase. This agent also depolymerizes microtubules and may also interfere with amino acid, cyclic AMP, and glutathione metabolism; calmodulin-dependent Ca++ -transport ATPase activity; cellular respiration; and nucleic acid and lipid biosynthesis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1963 and is indicated for neoplasm and has 90 investigational indications. This drug has a black box warning from the FDA.
This compound is only found in individuals that have used or taken this drug. It is an antitumor alkaloid isolated from Vinca Rosea. (Merck, 11th ed.) The antitumor activity of this compound is thought to be due primarily to inhibition of mitosis at metaphase through its interaction with tubulin. Like other vinca alkaloids, this compound may also interfere with: 1) amino acid, cyclic AMP, and glutathione metabolism, 2) calmodulin-dependent Ca2+-transport ATPase activity, 3) cellular respiration, and 4) nucleic acid and lipid biosynthesis. This compound is indicated for the treatment of acute leukaemia, malignant lymphoma, Hodgkin's disease, acute erythraemia, and acute panmyelosis. This compound sulfate is often chosen as part of polychemotherapy because of lack of significant bone marrow suppression (at recommended doses) and of unique clinical toxicity (neuropathy).
An antitumor alkaloid isolated from VINCA ROSEA. (Merck, 11th ed.)
See also: Vinblastine (related); this compound Sulfate (active moiety of); Vinorelbine (related) ... View More ...
Properties
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O10/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37+,38-,39-,42+,43-,44-,45+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWKCGZFUXNPDA-XQKSVPLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H56N4O10 | |
| Record name | VINCRISTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032278 | |
| Record name | Vincristine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
825.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vincristine appears as a white crystalline solid. Melting point 218 °C. Used as an antineoplastic., Solid | |
| Record name | VINCRISTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vincristine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; ODORLESS, HYGROSCOPIC; FREELY SOL IN WATER /VINCRISTINE SULFATE USP/, 3.00e-02 g/L | |
| Record name | VINCRISTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vincristine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
3'-hydroxyvincristine; 4'-deoxyvincristine; N-desmethylvinblastine; deacetylvincristine; deacetylvinblastine; vinblastine; leurosine; formylleurosine | |
| Record name | VINCRISTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Blades from methanol | |
CAS No. |
57-22-7 | |
| Record name | VINCRISTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vincristine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vincristine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINCRISTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vincristine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
424 to 428 °F (NTP, 1992), 218-220 °C, 220 °C | |
| Record name | VINCRISTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINCRISTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vincristine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of Vincristine In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Vincristine, a cornerstone chemotherapeutic agent of the vinca alkaloid class. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimizing therapeutic regimens, mitigating its notorious neurotoxicity, and informing the development of novel drug delivery strategies.
Pharmacokinetic Profile: ADME
This compound's clinical application is exclusively via intravenous administration due to its poor and erratic absorption from the gastrointestinal tract.[1] Following administration, its pharmacokinetic behavior is characterized by rapid tissue distribution, extensive metabolism primarily in the liver, and a complex excretion pattern.
Absorption
Administered intravenously, this compound bioavailability is 100%.
Distribution
Upon entering systemic circulation, this compound is rapidly and widely distributed from the blood into various tissues. This process is marked by a significant volume of distribution, ranging from 2.3 to 8.0 L/kg in adults and 1.5 to 4.9 L/kg in children.[2] Within 15 to 30 minutes post-injection, over 90% of the drug is partitioned out of the bloodstream and becomes tightly, though not irreversibly, bound to tissue components.[3]
Key distribution characteristics include:
-
High Protein Binding: Approximately 75% of this compound in the plasma is bound to proteins, primarily albumin and blood cells, with a notable affinity for platelets.[2][3]
-
Tissue Accumulation: The drug accumulates in several organs, including the liver, kidneys, spleen, and lungs.[2][4]
-
Limited CNS Penetration: this compound exhibits poor penetration across the blood-brain barrier, which limits its efficacy against central nervous system malignancies but does not preclude neurotoxicity.[2]
Metabolism
The liver is the principal site of this compound metabolism.[3] The biotransformation is mediated almost exclusively by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A subfamily.[2][5]
-
Key Enzymes: CYP3A4 and CYP3A5 are the primary isoforms responsible for this compound's oxidative metabolism.[6] In vitro studies have demonstrated that CYP3A5 is significantly more efficient, with a 9- to 14-fold higher intrinsic clearance for this compound metabolism compared to CYP3A4.[6][7]
-
Major Metabolite: The primary metabolic reaction results in the formation of 4-O-desacetyl-vincristine, commonly referred to as M1.[6][8] This metabolite possesses some antitumor activity but is considerably less potent than the parent compound.[2]
-
Genetic Influence: The expression of CYP3A5 is genetically polymorphic. Individuals carrying at least one functional CYP3A5*1 allele ("high expressers") can metabolize this compound more rapidly. It is estimated that for these individuals, CYP3A5 can be responsible for 54% to 95% of the total metabolism.[7] This genetic variability is a significant contributor to the wide interindividual differences observed in this compound clearance and toxicity.[6]
Excretion
This compound and its metabolites are eliminated from the body primarily through the biliary system.
-
Primary Route: Approximately 80% of an administered dose is excreted via the bile into the feces.[3] Peak biliary excretion occurs within 2 to 4 hours after administration.[9]
-
Secondary Route: A smaller fraction, around 10% to 20%, is excreted in the urine.[3][10]
-
Plasma Elimination: The clearance of this compound from the plasma follows a triphasic decay pattern, indicating a multi-compartment pharmacokinetic model. The terminal half-life is long and highly variable, with a mean of 85 hours (ranging from 19 to 155 hours).[3][10]
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative pharmacokinetic parameters for this compound.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Adult Value | Pediatric Value | Reference(s) |
|---|---|---|---|
| Volume of Distribution (Vd) | 2.3 - 8.0 L/kg | 1.5 - 4.9 L/kg | [2] |
| Plasma Protein Binding | ~75% | Not specified | [3] |
| Total Body Clearance (CL) | Median: 228 mL/min/m² | Highly variable | [11] |
| Terminal Half-Life (t½) | 19 - 155 hours (Mean: 85 hours) | 1001 min (Median) | [3][10][11] |
| Primary Excretion Route | Feces (~80%) | Feces |[3] |
Table 2: Triphasic Plasma Elimination Half-Lives of this compound
| Phase | Half-Life | Reference(s) |
|---|---|---|
| Initial (α) | 5 minutes | [3] |
| Middle (β) | 2.3 hours | [3] |
| Terminal (γ) | 85 hours (Mean) |[3] |
Factors Influencing this compound Pharmacokinetics
The disposition of this compound is significantly affected by drug-drug interactions, hepatic function, and the activity of drug transporters.
-
Drug-Drug Interactions: Co-administration with drugs that modulate CYP3A enzymes or the P-glycoprotein (P-gp, ABCB1) efflux transporter can profoundly alter this compound exposure.[2]
-
CYP3A Inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) decrease this compound metabolism, leading to higher plasma concentrations and an increased risk of toxicity.[2][12]
-
CYP3A Inducers (e.g., carbamazepine, phenytoin) accelerate this compound metabolism, which can lower plasma concentrations and potentially reduce efficacy.[13]
-
P-glycoprotein (P-gp) Inhibitors (e.g., verapamil, cyclosporine) can block the efflux of this compound from cells, including cancer cells and excretory tissues, thereby increasing intracellular and systemic exposure.[12][14]
-
-
Hepatic Impairment: Since the liver is the main organ for this compound metabolism and excretion, patients with hepatic dysfunction exhibit reduced clearance. A 50% dose reduction is recommended for patients with a direct bilirubin level exceeding 3 mg/dL.[2]
-
Drug Transporters: this compound is a known substrate for several ATP-binding cassette (ABC) transporters, including P-gp (ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1).[5][13] These transporters are located in excretory organs like the liver and kidneys, where they actively pump this compound into the bile and urine.[13][15] They also contribute to the blood-brain barrier's function and can mediate multidrug resistance in tumors.
Visualizations: Pathways and Workflows
The following diagrams illustrate the core metabolic pathways, influencing factors, and a typical experimental workflow for pharmacokinetic analysis.
Caption: this compound is primarily metabolized in the liver by CYP3A enzymes to form M1.
Caption: Factors modulating this compound's systemic exposure.
Caption: A typical experimental workflow for an in vivo this compound pharmacokinetic study.
Key Experimental Protocols
Quantification of this compound in Plasma via LC-MS/MS
This method is the standard for accurately measuring this compound concentrations in biological matrices.[16][17]
-
Objective: To determine the concentration of this compound in plasma samples over time.
-
Methodology:
-
Sample Preparation: A small aliquot of plasma (e.g., 5-50 µL) is transferred to a microcentrifuge tube. An internal standard (e.g., deuterated this compound or Vinblastine) is added.[16] Protein is precipitated by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation to pellet the precipitated proteins.[16]
-
Supernatant Transfer: The clear supernatant containing the drug is carefully transferred to an autosampler vial for injection into the LC-MS/MS system.
-
Chromatographic Separation: Separation is achieved using a reverse-phase C18 column. A gradient mobile phase, typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with an acid modifier (e.g., formic acid), is used to elute this compound and separate it from other matrix components.[18]
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity and sensitivity.[17][18]
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of this compound in the unknown samples is determined by comparing its peak area ratio to the internal standard against this curve.
-
In Vivo Pharmacokinetic Study in a Mouse Model
This protocol outlines a typical study to characterize the ADME profile of this compound in a preclinical model.[16]
-
Objective: To determine key pharmacokinetic parameters (e.g., Cmax, AUC, CL, Vd, t½) of this compound in mice.
-
Methodology:
-
Animal Model: Male FVB or similar strain mice are used. Genetically modified models, such as CYP3A knockout mice, can be used to investigate the specific role of these enzymes.[16]
-
Drug Administration: this compound sulfate is dissolved in sterile saline and administered as a single dose via intraperitoneal (IP) or intravenous (IV) injection at a specified dose (e.g., 1 mg/kg).[16]
-
Blood Sampling: Serial blood samples (approx. 30 µL) are collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 h, 4 h, 8h, 24h) post-administration, typically via saphenous or tail vein puncture.[16]
-
Sample Processing: Whole blood is collected into anticoagulant-coated tubes (e.g., containing EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma samples are analyzed for this compound concentration using a validated LC-MS/MS method as described in Protocol 5.1.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data for each animal is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin. This analysis yields parameters including the area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[19]
-
Conclusion
The pharmacokinetic profile of this compound is complex, characterized by rapid distribution, extensive hepatic metabolism primarily by the polymorphic CYP3A5 enzyme, and elimination mainly through the biliary system. The significant interindividual variability in its disposition, driven by genetic factors, drug-drug interactions, and hepatic function, complicates dosing and contributes to its narrow therapeutic index. A thorough understanding of these principles is paramount for clinicians aiming to personalize therapy and for researchers working to develop safer and more effective formulations and treatment strategies involving this potent anticancer agent.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In vivo and in vitro pharmacokinetics and metabolism of vincaalkaloids in rat. II. Vinblastine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective metabolism of this compound in vitro by CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of CYP3A5 expression on this compound metabolism with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. Biliary excretion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic drug interactions of vinca alkaloids: summary of case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Kinetic analysis of hepatobiliary transport of this compound in perfused rat liver. Possible roles of P-glycoprotein in biliary excretion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P-glycoprotein and Mrp1 collectively protect the bone marrow from this compound-induced toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid quantification of this compound in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Development of New Methodology for Determination of this compound (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous Quantification of this compound and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasma and cerebrospinal fluid pharmacokinetics of this compound and this compound sulfate liposomes injection (VSLI, marqibo®) after intravenous administration in Non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
The Serendipitous Discovery and Botanical Origin of Vincristine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and natural sourcing of Vincristine from Catharanthus roseus, the Madagascar periwinkle. It provides a comprehensive overview of the historical context, the intricate biosynthetic pathway of this vital anti-cancer agent, detailed experimental protocols for its isolation and quantification, and a summary of the signaling pathways that regulate its production in the plant.
A Fortuitous Finding: The Discovery of this compound
The discovery of this compound is a classic example of serendipity in drug development, originating from ethnobotanical leads that were investigated for an entirely different therapeutic purpose. Traditional medicine in various parts of the world, including the Philippines and Jamaica, utilized infusions of Catharanthus roseus leaves to treat diabetes.[1] This folkloric use prompted researchers in the 1950s to investigate the plant's potential hypoglycemic properties.
Two independent research groups, one at the University of Western Ontario in Canada, led by Dr. Robert Noble, and another at the pharmaceutical company Eli Lilly and Company in the United States, began studying extracts of the plant.[1][2] Their investigations, however, did not yield significant evidence of anti-diabetic activity. Instead, they observed a consistent and unexpected effect: a marked decrease in the white blood cell counts in laboratory animals treated with the extracts.[1]
This observation of myelosuppression (a decrease in bone marrow activity) was a pivotal moment.[3] Recognizing that a high white blood cell count is a hallmark of leukemia, the researchers astutely shifted their focus to the plant's potential as an anti-cancer agent.[1][4] This led to the isolation and characterization of several potent alkaloids from the plant, including vinblastine and, subsequently, the structurally similar but distinct compound, this compound. The isolation and purification of these alkaloids were significantly advanced by the work of Charles T. Beer and his colleagues. This compound was first isolated in 1961.[3]
Following successful preclinical studies in animal models of leukemia, this compound entered clinical trials.[5] Its remarkable efficacy, particularly in treating childhood acute lymphoblastic leukemia, led to its approval by the U.S. Food and Drug Administration (FDA) in 1963 under the brand name Oncovin.[3][5] The discovery of this compound transformed the treatment landscape for several cancers and remains a cornerstone of many chemotherapy regimens today.
The Natural Source: Catharanthus roseus and this compound Biosynthesis
This compound is a complex dimeric terpenoid indole alkaloid (TIA) produced naturally by the Madagascar periwinkle, Catharanthus roseus. The plant synthesizes over 130 different TIAs, with this compound and the closely related vinblastine being the most clinically significant.[2] However, the concentration of these dimeric alkaloids in the plant is exceedingly low, presenting a significant challenge for their production. It is estimated that one ton of dried Catharanthus roseus leaves is required to produce just one ounce of this compound.[4]
Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that occurs in different cell types and subcellular compartments within the plant. The pathway culminates in the coupling of two monomeric precursor alkaloids: catharanthine and vindoline.
The overall biosynthetic pathway can be summarized as follows:
-
Formation of Precursors: Tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (MEP) pathway, are the initial building blocks.
-
Strictosidine Synthesis: Tryptamine and secologanin are condensed by the enzyme strictosidine synthase (STR) to form strictosidine, the common precursor for all TIAs in C. roseus.
-
Monomeric Alkaloid Synthesis: Strictosidine undergoes a series of enzymatic modifications to produce a variety of monomeric alkaloids. The pathways leading to the two crucial precursors for this compound are:
-
Catharanthine Biosynthesis: This pathway involves several enzymatic steps, with recent research identifying key enzymes like catharanthine synthase (CS).
-
Vindoline Biosynthesis: This is a more complex, seven-step pathway starting from the precursor tabersonine. Key enzymes in this pathway include tabersonine 16-hydroxylase (T16H), desacetoxyvindoline 4-hydroxylase (D4H), and deacetylvindoline-4-O-acetyltransferase (DAT).
-
-
Dimerization to Vinblastine: Catharanthine and vindoline are then coupled in an oxidative reaction catalyzed by a peroxidase enzyme (PRX1) to form an intermediate, which is then reduced to α-3',4'-anhydrovinblastine. This is subsequently converted to vinblastine.
-
Conversion to this compound: Vinblastine is then converted to this compound through a final enzymatic step that involves the N-formylation of the vindoline moiety.
The following diagram illustrates the key steps in the biosynthesis of this compound.
Caption: Simplified biosynthetic pathway of this compound in Catharanthus roseus.
Quantitative Data on this compound Content
The concentration of this compound and its precursors varies significantly depending on the plant organ, developmental stage, and environmental conditions. The following tables summarize some of the reported quantitative data.
| Plant Part | This compound Content (µg/g dry weight) | Vinblastine Content (µg/g dry weight) | Catharanthine Content (µg/g dry weight) | Vindoline Content (µg/g dry weight) | Reference |
| Leaves | 0.3 - 5.34 | 0.5 - 1.27 | 2.7 - 56 | 32 - 46 | [5][6] |
| Stems | Lower than leaves | Lower than leaves | Lower than leaves | Lower than leaves | [7] |
| Roots | Generally low or undetectable | Generally low or undetectable | Present | Generally low or undetectable | [7] |
| Flowers | Variable | Variable | Variable | Variable | |
| in vitro Hairy Roots | up to 51.99 | up to 699.92 | - | - | [8] |
| in vitro Embryogenic Tissues (elicited) | up to 0.307 | up to 1.267 | - | - | [5] |
Table 1: Concentration of this compound and related alkaloids in different parts of Catharanthus roseus and in vitro cultures.
| Treatment | This compound Yield (relative to control) | Reference |
| Methyl Jasmonate (250 µM) | Increased TIA metabolites by 150-370% | [9] |
| Fungal Elicitation (Fusarium oxysporum) | 15.50% increase in this compound | [5] |
| Calcium Chloride (25 mM) | Early accumulation of this compound | [10] |
Table 2: Effect of elicitors on this compound production.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound from Catharanthus roseus leaves, synthesized from various published protocols.
Extraction of Total Alkaloids
This protocol describes a common method for the initial extraction of the total alkaloid fraction from dried plant material.
Materials:
-
Dried and powdered leaves of Catharanthus roseus
-
Methanol (80%)
-
Tartaric acid solution (2%)
-
Benzene
-
Ammonia solution (25%)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Macerate 1 kg of dried, powdered C. roseus leaves with 80% methanol at room temperature for 48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a gummy residue.
-
Dissolve the residue in 2% tartaric acid solution.
-
Wash the acidic solution with benzene to remove non-alkaloidal lipids and pigments. Discard the benzene layer.
-
Adjust the pH of the aqueous acidic solution to approximately 9-10 with 25% ammonia solution to precipitate the alkaloids.
-
Extract the liberated alkaloids with benzene (3 x 500 mL) using a separatory funnel.
-
Combine the benzene extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to yield the crude total alkaloid extract.
Purification of this compound
The crude alkaloid extract is a complex mixture that requires further purification to isolate this compound. This is typically achieved using column chromatography.
Materials:
-
Crude total alkaloid extract
-
Silica gel (60-120 mesh) for column chromatography
-
Chloroform
-
Methanol
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
TLC developing chamber
-
Ceric ammonium sulfate spray reagent
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass chromatography column.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and load it onto the top of the silica gel column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 9:1, 8:2, 7:3, 1:1, 3:7 chloroform:methanol, and finally 100% methanol).[3]
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting aliquots of each fraction on a TLC plate. Develop the TLC plate in a chloroform:methanol (8:2) solvent system.
-
After development, spray the TLC plate with ceric ammonium sulfate reagent. Vinca alkaloids will appear as violet or purple spots.[4]
-
Pool the fractions that show a spot corresponding to the Rf value of a this compound standard.
-
Evaporate the solvent from the pooled fractions to obtain a purified fraction enriched in this compound.
-
For higher purity, a second chromatographic step, such as preparative High-Performance Liquid Chromatography (HPLC), may be necessary.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography is the standard method for the accurate quantification of this compound in plant extracts.
Materials:
-
Purified this compound fraction or crude extract
-
This compound analytical standard
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 0.1 M, pH adjusted with phosphoric acid)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the this compound analytical standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Preparation of Sample Solution: Dissolve a known weight of the purified fraction or crude extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and phosphate buffer. The exact ratio may need to be optimized for the specific column and system. A gradient elution may be employed for better separation. For example, a gradient of 5% to 95% acetonitrile in water with 0.01% trifluoroacetic acid.[11]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: 254 nm or 220 nm.[11]
-
-
Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: General experimental workflow for the extraction and purification of this compound.
Regulation of this compound Biosynthesis: Signaling Pathways
The biosynthesis of this compound and other TIAs in Catharanthus roseus is tightly regulated by a complex network of signaling pathways, primarily involving plant hormones. Understanding these regulatory mechanisms is crucial for developing strategies to enhance the production of these valuable compounds.
Jasmonate Signaling
The jasmonate signaling pathway is a key regulator of TIA biosynthesis. Jasmonates, including jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are plant hormones that mediate responses to various stresses, including herbivory and pathogen attack.
Application of MeJA to C. roseus cell cultures or whole plants has been shown to significantly induce the expression of genes encoding enzymes in the TIA biosynthetic pathway, leading to increased accumulation of alkaloids.[9] The signaling cascade involves:
-
Perception of the Signal: A stimulus (e.g., wounding) triggers the biosynthesis of jasmonic acid.
-
Activation of Transcription Factors: Jasmonates activate a cascade of transcription factors. A key player is the basic helix-loop-helix (bHLH) transcription factor CrMYC2.[12]
-
Induction of ORCA Transcription Factors: CrMYC2, in turn, activates the expression of the AP2/ERF family of transcription factors, including ORCA2 and ORCA3.[12]
-
Activation of Biosynthetic Genes: The ORCA transcription factors bind to the promoters of several TIA biosynthetic genes, including Strictosidine Synthase (STR), thereby upregulating their expression and boosting alkaloid production.[9]
The following diagram depicts a simplified model of the jasmonate signaling pathway regulating TIA biosynthesis.
Caption: Simplified jasmonate signaling pathway in Catharanthus roseus.
Other Hormonal Regulation
Besides jasmonates, other plant hormones also play a role in regulating TIA biosynthesis, often in a complex interplay:
-
Ethylene: This gaseous hormone has been shown to induce the production of some TIAs.[13][14]
-
Abscisic Acid (ABA): ABA, a hormone involved in stress responses, has been reported to have a generally negative effect on the accumulation of Vinca alkaloids.[14]
-
Gibberellic Acid (GA): Similar to ABA, GA has been shown to negatively influence the production of vinblastine, vindoline, and catharanthine.[2]
-
Auxins and Cytokinins: These hormones, which are crucial for plant growth and development, also affect alkaloid production, often in a manner that is dependent on the specific tissue and culture conditions.
The intricate cross-talk between these hormonal signaling pathways ultimately determines the level of this compound biosynthesis in Catharanthus roseus. A deeper understanding of these regulatory networks holds the key to developing metabolic engineering strategies aimed at increasing the yield of this life-saving drug.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Purification and Characterization of Vinblastine and this compound from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Fungal Elicitation Enhances this compound and Vinblastine Yield in the Embryogenic Tissues of Catharanthus roseus [mdpi.com]
- 6. Report on this compound-Producing Endophytic Fungus Nigrospora zimmermanii from Leaves of Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Jasmonate-dependent alkaloid biosynthesis in Catharanthus Roseus hairy root cultures is correlated with the relative expression of Orca and Zct transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation, Purification and Characterization of Vinblastine and this compound from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus | PLOS One [journals.plos.org]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Vincristine's Disruption of Mitotic Spindle Formation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Vincristine, a vinca alkaloid derived from Catharanthus roseus, is a cornerstone of various chemotherapeutic regimens.[1][2] Its efficacy is primarily attributed to its potent ability to interfere with microtubule dynamics, a process critical for the formation and function of the mitotic spindle during cell division.[2][3] This disruption leads to cell cycle arrest at the metaphase and subsequent induction of apoptosis in rapidly proliferating cancer cells.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action, presents quantitative data on its cytotoxic effects, details key experimental protocols for its study, and visualizes the associated pathways and workflows.
Core Mechanism of Action: Interference with Microtubule Dynamics
This compound exerts its antineoplastic effects by targeting tubulin, the fundamental protein subunit of microtubules.[1][3] Microtubules are dynamic polymers essential for various cellular functions, including maintaining cell structure, intracellular transport, and most critically, the segregation of chromosomes during mitosis.[5]
Binding to Tubulin
This compound specifically binds to the β-tubulin subunit at the interface between two tubulin heterodimers.[2][6][7] This binding site is distinct from that of other microtubule-targeting agents like taxanes or colchicine.[5][8] The interaction is primarily with the catharanthine moiety of the this compound molecule.[9] By binding to tubulin dimers, this compound effectively prevents their polymerization into microtubules.[2][3] At higher concentrations, it can induce the depolymerization of existing microtubules.[10][11]
Disruption of Microtubule Dynamics
The dynamic instability of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is crucial for the proper formation of the mitotic spindle. This compound potently suppresses this dynamic instability.[12] By inhibiting the addition of tubulin dimers to the microtubule plus-ends, it halts their growth.[3] This disruption prevents the formation of a functional bipolar mitotic spindle, which is essential for aligning and segregating chromosomes.[3][5]
Cellular Consequences of Mitotic Spindle Disruption
The failure to form a proper mitotic spindle triggers a cascade of cellular events, culminating in cell death.
Metaphase Arrest
The presence of improperly attached chromosomes activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. This activation prevents the cell from progressing from metaphase to anaphase.[10] Consequently, cells treated with this compound accumulate in the M phase of the cell cycle, a state known as mitotic arrest.[2][3][6]
Induction of Apoptosis
Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[3] This process involves the regulation of cell cycle proteins, such as an increase in cyclin B expression, and the activation of a caspase cascade.[4][13] Key executioner caspases, like caspase-3 and caspase-9, are activated, leading to the cleavage of cellular proteins, DNA fragmentation, and programmed cell death.[4] In some cell types, such as acute lymphoblastic leukemia (ALL), this compound can also induce cell death during interphase, suggesting multiple mechanisms of cytotoxicity.[10]
Quantitative Efficacy Data
The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines. This variability can be attributed to factors such as the expression of drug efflux pumps (e.g., P-glycoprotein), mutations in tubulin, and alterations in apoptotic pathways.[14][15]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma | 0.1 | [4][13] |
| MCF-7 (WT) | Breast Cancer | 0.007371 | [16] |
| VCR/MCF-7 (Resistant) | Breast Cancer | 10.574 | [16] |
| HCT-8 | Colon Cancer | 0.00097 | [17] |
| HCT-8/V (Resistant) | Colon Cancer | >1 | [17] |
| A549 | Lung Cancer | 0.015 | [17] |
| SU-DHL-5 | B-cell Lymphoma | 0.001166 | [18] |
| MOLM-13 | Acute Myeloid Leukemia | 0.001303 | [18] |
| NCI-H446 | Small Cell Lung Cancer | 0.003347 | [18] |
Key Experimental Protocols
Investigating the effects of this compound involves several key in vitro and cell-based assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity), measured as absorbance at 340-350 nm.[19]
Methodology:
-
Reagent Preparation: Thaw purified tubulin (>99% pure), GTP stock solution, and polymerization buffer (e.g., G-PEM buffer containing PIPES, MgCl₂, EGTA, and glycerol) on ice.[19]
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add polymerization buffer, GTP (to a final concentration of ~1 mM), and the desired concentration of this compound or control vehicle (e.g., DMSO).
-
Initiation: Add purified tubulin to each well to a final concentration of 1-5 mg/mL. Mix gently to avoid introducing bubbles.
-
Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.
-
Analysis: Plot absorbance versus time. Inhibitors of polymerization like this compound will show a reduced rate and extent of absorbance increase compared to the vehicle control. Taxol, a polymerization promoter, can be used as a positive control for the opposite effect.
Immunofluorescence Staining of the Mitotic Spindle
This microscopy-based technique allows for the direct visualization of the mitotic spindle architecture and chromosome alignment within cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, A549) on glass coverslips and allow them to adhere.
-
Drug Treatment: Treat cells with this compound (e.g., 10-100 nM) or vehicle control for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).[10]
-
Fixation: Wash cells with PBS, then fix with a suitable fixative. A common method is fixation with ice-cold methanol for 10 minutes at -20°C, which preserves microtubule structures well.[20][21]
-
Permeabilization & Blocking: Permeabilize cells with a detergent (e.g., 0.1% Triton X-100 in PBS) and block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting: Counterstain DNA with DAPI or Hoechst to visualize chromosomes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope. This compound-treated cells will exhibit condensed chromosomes and either a lack of a bipolar spindle or the presence of abnormal, fragmented microtubule structures.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content. It is used to measure the accumulation of cells in the G2/M phase following this compound treatment.[4][22]
Methodology:
-
Cell Culture & Treatment: Culture cells in suspension or adherent plates and treat with this compound or vehicle control for various time points (e.g., 12, 24, 48 hours).[10]
-
Harvesting: Harvest cells. For adherent cells, use trypsinization and collect both the detached and floating cells to include any apoptotic population.
-
Fixation: Wash cells with cold PBS, then fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 phase will have 2N DNA content, cells in G2 and M phases will have 4N DNA content, and cells undergoing DNA synthesis (S phase) will have an intermediate amount. A population with <2N DNA content (sub-G1) represents apoptotic cells with fragmented DNA.[10][23] this compound treatment will cause a significant increase in the 4N (G2/M) peak.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oncology [pharmacology2000.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. Mitotic spindle poisons | Pharmacology Education Project [pharmacologyeducation.org]
- 6. researchgate.net [researchgate.net]
- 7. farmamol.web.uah.es [farmamol.web.uah.es]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle-dependent mechanisms underlie this compound-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Molecular mechanisms of this compound and paclitaxel resistance in mcf-7 cell line [open.metu.edu.tr]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Exploring the mechanism of resistance to this compound in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nonspecifically enhanced therapeutic effects of this compound on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 19. Nonsteroidal Anti-Inflammatory Drugs Prevent this compound-Dependent Cancer-Associated Fibroblasts Formation [mdpi.com]
- 20. Immunofluorescence of Microtubule Assemblies in Amphibian Oocytes and Early Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunofluorescence Technique to Detect Subcellular Structures Critical to Oocyte Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Vincristine's Impact on Neuronal Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vincristine, a potent vinca alkaloid, is a cornerstone of many chemotherapeutic regimens. However, its clinical utility is frequently hampered by a dose-limiting side effect: this compound-induced peripheral neuropathy (VIPN). This debilitating condition arises from the drug's profound impact on neuronal cell biology. This technical guide provides an in-depth examination of the molecular and cellular mechanisms underpinning this compound's neurotoxicity. We will explore its primary interaction with microtubules, the subsequent disruption of critical neuronal processes such as axonal transport, and the complex signaling pathways that culminate in neuronal damage. This guide also presents a summary of quantitative data in structured tables for comparative analysis, details key experimental protocols, and utilizes visualizations to illustrate complex biological processes, with the goal of providing a comprehensive resource for researchers in the field.
Core Mechanism of Action: Microtubule Disruption
This compound exerts its antineoplastic and neurotoxic effects primarily by targeting microtubules, essential components of the cellular cytoskeleton.[1][2] It binds to β-tubulin, the protein subunit of microtubules, and inhibits its polymerization.[1][3] This action disrupts the dynamic instability of microtubules, which is crucial for their function in cell division, intracellular transport, and maintenance of cell shape.[1] Of the vinca-alkaloids, this compound has the highest affinity for tubulin, which may contribute to its high incidence of peripheral neuropathy.[4]
At low concentrations, this compound suppresses microtubule dynamic instability, while at higher concentrations, it promotes microtubule disassembly.[5][6] This leads to a breakdown of the microtubule network within the neuron.[1] In neural cells, this disruption can lead to a rapid and reversible disappearance of tubulin, which appears to be mediated by the proteasome.[7] Studies have shown that this compound can cause a dose-dependent reduction in tubulin expression in cerebral organoids.[8][9]
Impact on Neuronal Structure and Function
The disruption of the microtubule network by this compound has cascading effects on neuronal structure and function, ultimately leading to the characteristic "dying back" axon degeneration seen in VIPN.[10]
Impairment of Axonal Transport
Microtubules serve as the tracks for motor proteins like kinesin and dynein, which are responsible for the fast axonal transport of essential cargo, including organelles, vesicles, and proteins, between the neuronal cell body and the axon terminal.[6][10] this compound's interference with microtubules severely impairs this transport system.[3][6]
Studies using vesicle motility assays in isolated squid axoplasm have demonstrated that this compound inhibits both anterograde (kinesin-dependent) and retrograde (dynein-dependent) fast axonal transport.[5][10] This disruption leads to the accumulation of axoplasmic organelles and vesicles, causing axonal swelling.[6] The inhibition of axonal transport is a significant contributor to the neurotoxicity induced by microtubule-targeting drugs.[10]
Mitochondrial Dysfunction and Oxidative Stress
Mitochondria are critical for neuronal function, providing the necessary ATP to fuel cellular processes. This compound has been shown to induce mitochondrial dysfunction in neurons.[11][12] This includes a decrease in basal respiration rates and an increase in both total and mitochondrial reactive oxygen species (ROS) production in axons.[11] The accumulation of ROS contributes to oxidative stress, a key factor in cellular damage.[13]
Furthermore, this compound treatment can decrease the rate of mitochondrial fission, fusion, and motility, and induce mitochondrial fragmentation.[12][14] These alterations in mitochondrial dynamics are early events that precede visible axon degeneration.[12][14]
Axonal Degeneration
The culmination of microtubule disruption, impaired axonal transport, and mitochondrial dysfunction is axonal degeneration. In vitro models using iPSC-derived sensory neurons have shown that this compound causes a concentration-dependent fragmentation and abolishment of axons.[15] This is characterized by the formation of microtubule fragments and axonal blebbing.[15][16] Notably, neurites appear to be more vulnerable to this compound than the neuronal cell bodies.[17]
Key Signaling Pathways in this compound Neurotoxicity
The cellular damage induced by this compound is mediated by a complex interplay of signaling pathways.
Inflammasome Activation
Recent research has highlighted the role of the innate immune system in VIPN. This compound can activate the NLRP3 inflammasome in macrophages, leading to the release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[18][19] This neuro-inflammatory process contributes significantly to the development of mechanical allodynia and gait disturbances associated with VIPN.[18][19] Inhibition of the NLRP3-mediated IL-1β release has been shown to prevent VIPN in murine models without affecting the chemotherapeutic efficacy of this compound.[18]
Other Implicated Pathways
Several other signaling pathways are implicated in the pathophysiology of VIPN, including:
-
Altered Ion Channel Activity: this compound treatment can lead to an imbalance in intracellular Ca2+, contributing to mechanical hyperalgesia.[13]
-
Apoptotic Signaling: In some cell types, this compound can induce apoptosis through the activation of caspases 3 and 9.[20] However, in iPSC-derived sensory neurons, apoptosis was not detected after this compound treatment.[17]
-
Autophagy Inhibition: this compound has been shown to have an autophagy inhibitory effect on iPSC-derived sensory neurons.[17]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on neuronal cells.
Table 1: this compound Concentrations and Effects in in vitro Neuronal Models
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Embryonic DRG neurons | 20 nM | No effect | [4] |
| Embryonic DRG neurons | 40-50 nM | Selective degeneration of neurites | [4] |
| Embryonic DRG neurons | 100 nM | Rapid degeneration of axons and soma | [4] |
| iPSC-derived sensory neurons | 0.01 µM (10 nM) | Fragmentation and abolishment of the neuronal network | [15] |
| iPSC-derived motor neurons | 1 nM | Reliable decrease in neurite outgrowth | [16] |
| iPSC-derived nociceptive neurons | 0.47 nM, 1.88 nM, 7.5 nM | Dose-dependent reduction of neurites, neurons, and axon degeneration | [17] |
| HCN2 neural cells | 100 nM | Tubulin levels fell to 1-30% after 24 hours | [7] |
| Cultured DRG cells | 0.1 µM | 31% reduction in neuronal cell count after 72h | [21] |
Table 2: IC50 Values of this compound in Neuronal Models
| Cell Type | Parameter | IC50 Value | Reference |
| Cultured DRG cells | Non-neuronal cell counts (24h) | 0.088 µM | [21] |
| Cultured DRG cells | Neurite area (24h) | 0.002 µM | [21] |
| Cultured DRG cells | Non-neuronal process area (24h) | 0.004 µM | [21] |
| iPSC-derived nociceptive neurons | Neurites | 0.37 ± 0.025 nM | [17] |
| iPSC-derived nociceptive neurons | Neurons | 0.84 ± 0.162 nM | [17] |
Table 3: Effects of this compound on Axonal Transport
| Model System | This compound Concentration | Effect on Anterograde Transport | Effect on Retrograde Transport | Reference |
| Isolated squid axoplasm | 1 µM | Rapid decrease | More gradual inhibition | [5] |
Experimental Protocols
In Vitro Model of this compound-Induced Neurotoxicity using iPSC-Derived Neurons
This protocol provides a framework for studying the neurotoxic effects of this compound on human neurons.
-
Differentiation and Plating: Differentiate human induced pluripotent stem cells (hiPSCs) into the desired neuronal subtype (e.g., motor neurons, sensory neurons) using established small-molecule-based protocols.[16] Plate the differentiated neurons on a suitable substrate, such as laminin, for 24 hours prior to treatment.[16]
-
This compound Treatment: Prepare a range of this compound concentrations in the appropriate neuronal culture medium. Treat the plated neurons with the different doses of this compound for a specified duration (e.g., 24 or 48 hours).[15][16]
-
Immunostaining and Imaging: After treatment, fix the cells and perform immunocytochemistry using antibodies against neuronal markers such as β-III tubulin or peripherin to visualize the neuronal network.[15][16] Capture images using a high-content imaging system or a fluorescence microscope.
-
Quantification of Neurite Outgrowth: Use automated tracing software to measure neurite length and quantify the extent of the neuronal network.[15][16] Analyze parameters such as the number of axons per ganglion and the area of the neuronal network.[15]
Assessment of Microtubule Depolymerization
This protocol allows for the quantification of soluble versus polymerized tubulin.
-
Cell Treatment: Treat the neuronal cell line of interest (e.g., ALL-5) with the desired concentration of this compound (e.g., 100 nmol/L) for a specific duration (e.g., 1 hour).[22]
-
Cell Lysis and Fractionation: Lyse the cells in a microtubule-stabilizing buffer. Separate the soluble (S) tubulin from the polymerized (P) tubulin (microtubules) by centrifugation.[22]
-
Immunoblotting: Subject the soluble and pellet fractions to SDS-PAGE and immunoblotting using an antibody against α-tubulin.[22]
-
Quantification: Use densitometry to determine the relative proportions of α-tubulin in the soluble and pellet fractions.[22]
Conclusion and Future Directions
This compound-induced peripheral neuropathy is a complex and multifactorial process initiated by the drug's interaction with neuronal microtubules. The subsequent disruption of axonal transport, mitochondrial dysfunction, and activation of inflammatory signaling pathways collectively contribute to the axonal degeneration that underlies the clinical symptoms. The use of advanced in vitro models, such as those derived from human iPSCs, is crucial for dissecting these mechanisms and for the high-throughput screening of potential neuroprotective compounds.[16][23]
Future research should focus on further elucidating the downstream signaling cascades and identifying novel therapeutic targets to mitigate this compound's neurotoxicity without compromising its anticancer efficacy. The development of strategies to protect neurons from this compound-induced damage could significantly improve the quality of life for cancer patients and allow for the optimization of chemotherapeutic regimens.[23] The exploration of combination therapies, where neuroprotective agents are co-administered with this compound, represents a promising avenue for future clinical investigation.[24]
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound- and bortezomib-induced neuropathies – from bedside to bench and back - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Axonal Transport Impairment in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubule disrupting chemotherapeutics result in enhanced proteasome-mediated degradation and disappearance of tubulin in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Impairs Microtubules and Causes Neurotoxicity in Cerebral Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of eribulin, this compound, paclitaxel and ixabepilone on fast axonal transport and kinesin-1 driven microtubule gliding: implications for chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Local production of reactive oxygen species drives this compound-induced axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Dynamics Decrease Prior to Axon Degeneration Induced by this compound and are Partially Rescued by Overexpressed cytNmnat1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound-Induced Peripheral Neuropathy in Childhood Acute Lymphoblastic Leukemia: Genetic Variation as a Potential Risk Factor [frontiersin.org]
- 14. frontiersin.org [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Identification of novel neuroprotectants against this compound-induced neurotoxicity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An induced pluripotent stem cell-based model identifies molecular targets of this compound neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound-induced peripheral neuropathy is driven by canonical NLRP3 activation and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Identification of small molecules that mitigate this compound‐induced neurotoxicity while sensitizing leukemia cells to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nimodipine Used with this compound: Protects Schwann Cells and Neuronal Cells from this compound-Induced Cell Death but Increases Tumor Cell Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Vincristine Resistance In Vitro: A Technical Guide to Unraveling the Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine, a cornerstone of many chemotherapy regimens, faces a significant clinical challenge: the development of drug resistance. Understanding the intricate molecular mechanisms that cancer cells employ to evade the cytotoxic effects of this compound is paramount for developing novel therapeutic strategies to overcome this resistance. This in-depth technical guide provides a comprehensive overview of the key in vitro methodologies used to investigate these resistance mechanisms. It offers detailed experimental protocols, data presentation guidelines, and visual representations of the core signaling pathways and workflows involved.
Core Mechanisms of this compound Resistance
This compound, a vinca alkaloid, exerts its anti-cancer effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. Cancer cells have devised several strategies to counteract this process. The primary mechanisms of this compound resistance investigated in vitro are summarized below.
Data Presentation: Quantitative Insights into this compound Resistance
Quantitative data is crucial for characterizing the extent of resistance and the molecular changes that underpin it. The following tables provide examples of how to structure and present such data.
Table 1: this compound Cytotoxicity in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental/Resistant | This compound IC50 (nM) | Resistance Fold | Reference |
| MCF-7 | Parental (WT) | 7.371 | 1 | [1] |
| VCR/MCF7 | Resistant | 10,574 | ~1435 | [1] |
| UKF-NB-3 | Parental | Varies | 1 | [2] |
| YM155-adapted sublines | Resistant | Varies (increased) | Varies | [2] |
| HT-29 | Parental (par) | Not specified | 1 | [3] |
| HT-29mdr1 | Resistant | Not specified | Not specified | [3] |
Table 2: Gene Expression Alterations in this compound-Resistant Cells
| Gene | Cell Line | Fold Change in Resistant vs. Sensitive Cells | Method | Reference |
| βII-tubulin | MCF-7/120nMVinc | 0.6-fold downregulation | RT-PCR | [4][5] |
| βIII-tubulin | MCF-7/120nMVinc | 0.28-fold downregulation | RT-PCR | [4][5] |
| βV-tubulin | MCF-7/120nMVinc | Significantly downregulated | RT-PCR | [4][5] |
| TUBB3 | RPE CRISPRa | ~4-fold increase | qRT-PCR | [6] |
| ABCB1 (MDR1) | A549-PacR/5-FU | Significantly increased | qRT-PCR | [7] |
Key Experimental Protocols
Detailed and reproducible protocols are the bedrock of reliable in vitro research. The following sections provide step-by-step methodologies for core experiments used to investigate this compound resistance.
Development of a this compound-Resistant Cell Line
This protocol describes a common method for generating a this compound-resistant cancer cell line in vitro using a gradual dose-escalation approach.[8][9][10][11]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound sulfate (sterile, stock solution)
-
Cell culture flasks, plates, and other consumables
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Determine the initial IC50 of the parental cell line:
-
Perform a cell viability assay (e.g., MTT assay, see protocol below) with a range of this compound concentrations to determine the 50% inhibitory concentration (IC50) for the parental cell line.
-
-
Initial low-dose continuous exposure:
-
Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10 to IC20).
-
Continuously culture the cells in this drug-containing medium, passaging them as they reach 70-80% confluency.
-
Monitor the cells for signs of recovery and stable growth.
-
-
Stepwise dose escalation:
-
Once the cells have adapted to the initial concentration and are growing steadily, gradually increase the this compound concentration in the culture medium.
-
The increments should be small enough to allow for cell survival and adaptation.
-
Continue this process of stepwise dose escalation over several months.
-
-
Characterization of the resistant cell line:
-
After a stable resistant cell line is established (i.e., it can proliferate in a significantly higher concentration of this compound than the parental line), perform a full characterization.
-
Determine the new IC50 of the resistant cell line and calculate the resistance fold (IC50 of resistant cells / IC50 of parental cells).
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[12][13][14]
Materials:
-
Cells (sensitive and resistant)
-
96-well plates
-
Complete cell culture medium
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed and treat cells with this compound as desired.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
P-glycoprotein (P-gp) Function Assay (Rhodamine 123 Efflux Assay)
This assay measures the efflux activity of P-gp by monitoring the intracellular accumulation of the fluorescent substrate Rhodamine 123.[19][20][21][22][23]
Materials:
-
Cells (sensitive and resistant)
-
Rhodamine 123
-
Verapamil or other P-gp inhibitor (as a positive control)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Preparation:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to the cell suspension to a final concentration of 50-200 ng/mL.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Efflux:
-
Wash the cells twice with cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in a fresh, pre-warmed medium.
-
For the inhibited control, add a P-gp inhibitor like verapamil (e.g., 50 µM) during the efflux period.
-
Incubate for 1-2 hours at 37°C to allow for efflux.
-
-
Fluorescence Measurement:
-
Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry or fluorescence microscopy.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the resistant cells with and without the P-gp inhibitor. A significant increase in fluorescence in the presence of the inhibitor indicates active P-gp-mediated efflux.
-
Compare the fluorescence of resistant cells to that of sensitive cells. Lower fluorescence in resistant cells suggests increased efflux.
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as P-gp and β-tubulin isotypes.[24][25][26][27]
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-βIII-tubulin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is a sensitive method to measure the mRNA expression levels of genes of interest, such as ABCB1 (encoding P-gp) and TUBB3 (encoding βIII-tubulin).[6]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Gene-specific primers for the target and reference genes (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
RNA Extraction:
-
Extract total RNA from cells using a commercial kit.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction with the master mix, primers, and cDNA.
-
Run the reaction in a qRT-PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts to generate such diagrams.
Caption: Core mechanisms of this compound action and resistance in a cancer cell.
Caption: A typical experimental workflow for investigating this compound resistance in vitro.
Caption: Key signaling pathways implicated in this compound resistance.
Conclusion
Investigating the mechanisms of this compound resistance in vitro requires a multi-faceted approach, combining the development of resistant cell line models with a battery of molecular and cellular biology techniques. The protocols and frameworks presented in this guide provide a solid foundation for researchers to systematically dissect the complex interplay of factors contributing to this compound resistance. A thorough understanding of these mechanisms is essential for the rational design of novel therapeutics and strategies to resensitize resistant tumors to this important chemotherapeutic agent.
References
- 1. Exploring the mechanism of resistance to this compound in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of this compound cytotoxicity in drug-resistant cells by simultaneous treatment with onconase, an antitumor ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Resistant MCF-7 Cells have Altered Expression Levels of beta-Tubulin Isotypes and Mutations in TUBB Gene | Aperta [aperta.ulakbim.gov.tr]
- 5. uhod.org [uhod.org]
- 6. TUBB3 overexpression has a negligible effect on the sensitivity to taxol in cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplicity of acquired cross-resistance in paclitaxel-resistant cancer cells is associated with feedback control of TUBB3 via FOXO3a-mediated ABCB1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Academy [procellsystem.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. scispace.com [scispace.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cdn.origene.com [cdn.origene.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. docs.abcam.com [docs.abcam.com]
- 27. addgene.org [addgene.org]
Unlocking the Therapeutic Potential of Vincristine Beyond Oncology: A Technical Guide to Off-Label Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vincristine, a well-established vinca alkaloid chemotherapeutic, has demonstrated significant therapeutic potential beyond its approved oncological indications. This technical guide provides an in-depth exploration of the off-label research applications of this compound, with a primary focus on its efficacy in immune-mediated hematological disorders. Drawing from a comprehensive review of preclinical and clinical studies, this document details the mechanistic underpinnings, experimental protocols, and quantitative outcomes associated with this compound's use in conditions such as Idiopathic Thrombocytopenic Purpura (ITP), Thrombotic Thrombocytopenic Purpura (TTP), and Autoimmune Hemolytic Anemia (AIHA). The guide is intended to serve as a resource for researchers and drug development professionals, offering structured data presentation, detailed methodologies, and visual representations of key biological pathways and experimental workflows to facilitate further investigation and potential therapeutic development.
Introduction
This compound's primary mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin, leading to mitotic arrest in rapidly dividing cells.[1] This cytotoxic activity has been the cornerstone of its use in treating various cancers.[1] However, emerging research has unveiled pleiotropic effects of this compound, including immunomodulatory and antiplatelet activities, at doses often lower than those used in chemotherapy.[2] These properties have prompted investigation into its utility for a range of non-cancerous conditions, particularly those with an autoimmune etiology. This guide synthesizes the current body of research on these off-label applications.
Off-Label Applications in Hematological Disorders
This compound has been most extensively studied off-label for its efficacy in treating refractory immune-mediated hematological disorders. Its mechanisms in these conditions are multifaceted, involving modulation of macrophage function, suppression of autoantibody production, and direct effects on platelet signaling.
Idiopathic Thrombocytopenic Purpura (ITP)
ITP is an autoimmune disorder characterized by the destruction of platelets. This compound, often administered as this compound-loaded platelets (VLP), has shown promise in patients refractory to standard therapies. The proposed mechanism involves the targeted delivery of this compound to macrophages in the reticuloendothelial system, which are responsible for platelet clearance.
| Study Population | This compound Dosage/Regimen | Response Rate | Key Findings |
| 10 patients with refractory ITP, AIHA, and Evans syndrome[3] | Infusion of platelets incubated with 5 mg this compound | 100% initial response (6 complete remissions) | Response observed within 3-8 days.[3] |
| 8 non-splenectomized patients with corticosteroid-refractory ITP[4] | 1 mg/week for a total of 4 mg | 62.5% (2 complete, 3 partial remissions) | Low-dose this compound may be beneficial in corticosteroid-refractory ITP.[4] |
| 29 refractory ITP patients (21 non-splenectomized, 8 splenectomized)[5] | 1-2 mg IV infusion once a week for 6 weeks | Significant increase in mean platelet count in both groups | Persistent increase in platelet count observed for 6 months post-treatment.[5] |
| 35 patients with newly diagnosed, persistent, or chronic ITP[6] | Not specified | 83% initial response rate | Median time to response was 7 days.[6] |
Thrombotic Thrombocytopenic Purpura (TTP)
TTP is a rare and life-threatening blood disorder. While plasma exchange is the primary treatment, this compound has been used in refractory cases. Its therapeutic effect in TTP may be linked to its antiplatelet and immunomodulatory properties.[7]
| Study Population | This compound Dosage/Regimen | Response Rate | Key Findings |
| 8 TTP patients refractory to plasma exchange[8] | 2 mg IV once a week | 50% achieved complete remission | Total doses ranged from 6 to 14 mg in responding patients.[8] |
| 15 patients with relapsed/refractory TTP[9] | 1 or 2 mg on day 1, followed by 1 mg on days 4 and 7 | 87% achieved remission in 20 of 22 episodes | Median duration of remission was 29.5 months.[9] |
| 3 patients with refractory TTP[10] | 1 mg IV as initial or subsequent therapy | Prompt and durable remission in all 3 patients | Suggests potential for use in initial combination therapy.[10] |
Autoimmune Hemolytic Anemia (AIHA)
AIHA is characterized by the destruction of red blood cells by autoantibodies. This compound-loaded platelets have been used in refractory cases, leveraging the same macrophage-targeting mechanism as in ITP.[3]
| Study Population | This compound Dosage/Regimen | Response Rate | Key Findings |
| 10 patients with refractory ITP, AIHA, and Evans syndrome[3] | Infusion of platelets incubated with 5 mg this compound | 100% initial response (6 complete remissions) | Two patients with AIHA remained in remission for 8 and 9 years post-treatment.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of off-label this compound applications.
Preparation of this compound-Loaded Platelets (VLP)
This protocol is a synthesis of methodologies described for the preparation of VLPs for therapeutic use.[3][11]
Objective: To load donor platelets with this compound for targeted delivery to macrophages.
Materials:
-
Apheresis-derived platelet concentrate from a healthy, ABO-compatible donor.
-
This compound sulfate for injection.
-
Sterile 0.9% sodium chloride (saline).
-
Sterile empty infusion bag.
-
Platelet agitator.
Procedure:
-
Obtain a unit of platelet concentrate via plateletpheresis.
-
Aseptically add 1 mg to 5 mg of this compound sulfate to the platelet bag.[3][11] The exact amount may vary based on the specific clinical protocol.
-
Gently agitate the bag for 1 hour at room temperature to facilitate the incorporation of this compound into the platelets.[11]
-
Following incubation, the excess, unbound this compound is removed. This can be achieved by centrifuging the platelets, removing the supernatant, and resuspending the platelet pellet in 50 mL of sterile plasma.[3]
-
The final VLP suspension is then ready for intravenous infusion over approximately 30 minutes.[3]
Assessment of this compound's Effect on Platelet Aggregation
This protocol is based on in vitro studies investigating the antiplatelet effects of this compound.[12]
Objective: To determine the effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Washed human platelets (3.6 x 10⁸ cells/mL).
-
This compound solution at various concentrations (e.g., 25-75 μM).
-
Platelet agonists: Collagen (1 μg/mL), Thrombin (0.02 U/mL).
-
Platelet aggregometer.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare washed human platelets and adjust the concentration to 3.6 x 10⁸ cells/mL.
-
Pre-incubate the platelet suspension with varying concentrations of this compound or a vehicle control (DMSO) for a specified time at 37°C.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., collagen or thrombin).
-
Monitor and record the change in light transmittance for a set period using a platelet aggregometer.
-
Analyze the aggregation curves to determine the percentage of inhibition for each this compound concentration compared to the control.
Western Blot Analysis of Platelet Signaling Proteins
This protocol details the methodology for assessing the phosphorylation status of key signaling proteins in the platelet activation cascade.[12][13]
Objective: To investigate the effect of this compound on the phosphorylation of Syk and PLCγ2 in collagen-stimulated platelets.
Materials:
-
Washed human platelets (3.6 x 10⁸ cells/mL).
-
This compound solution (e.g., 40 and 75 μM).
-
Collagen (1 μg/mL).
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Syk, anti-Syk, anti-phospho-PLCγ2, anti-PLCγ2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Treat washed platelets with this compound or vehicle control as described in the platelet aggregation protocol.
-
Stimulate the platelets with collagen for a specified time.
-
Lyse the platelets on ice using a lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Flow Cytometry Analysis of Dendritic Cell Maturation
This protocol is for assessing the immunomodulatory effects of this compound on dendritic cells (DCs).[14]
Objective: To evaluate the effect of this compound on the expression of maturation markers on human monocyte-derived DCs.
Materials:
-
Human monocyte-derived immature DCs.
-
This compound solution.
-
Fluorochrome-conjugated monoclonal antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR).
-
Flow cytometer.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
Procedure:
-
Culture human monocytes in the presence of GM-CSF and IL-4 to generate immature DCs.
-
Treat the immature DCs with varying concentrations of this compound for a specified period.
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the selected maturation markers for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of cells expressing the maturation markers and the mean fluorescence intensity.
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the GPVI Signaling Pathway in Platelets
This compound has been shown to inhibit collagen-induced platelet aggregation by interfering with the glycoprotein VI (GPVI) signaling pathway.[12] This pathway is crucial for the initial activation of platelets upon exposure to collagen in the subendothelial matrix.
Caption: this compound inhibits collagen-induced platelet activation by blocking the phosphorylation of Syk and PLCγ2 in the GPVI signaling pathway.
Experimental Workflow for Investigating this compound's Off-Label Effects
The following diagram illustrates a general experimental workflow for preclinical research into the off-label applications of this compound.
Caption: A generalized workflow for preclinical research on the off-label applications of this compound, encompassing both in vitro and in vivo studies.
Immunomodulatory Effect of this compound on Dendritic Cells
This compound has been shown to exert immunosuppressive effects by altering the function of dendritic cells. It can decrease the production of the pro-inflammatory cytokine IL-12 while enhancing the production of the anti-inflammatory cytokine IL-10.[14]
Caption: this compound modulates dendritic cell function, leading to decreased IL-12 and increased IL-10 production, thereby suppressing T-cell responses.
Conclusion and Future Directions
The off-label research applications of this compound, particularly in the realm of immune-mediated hematological disorders, represent a promising area for therapeutic innovation. The data compiled in this guide demonstrate consistent efficacy in refractory patient populations, often at dosages that may mitigate the severe side effects associated with its use in oncology. The detailed experimental protocols and visual aids provided herein are intended to equip researchers with the necessary tools to build upon this existing knowledge.
Future research should focus on several key areas:
-
Dose Optimization: Prospective, randomized controlled trials are needed to establish optimal dosing regimens for different off-label indications to maximize efficacy and minimize toxicity.
-
Mechanism of Action: Further elucidation of the precise molecular mechanisms underlying this compound's immunomodulatory and antiplatelet effects will be crucial for identifying biomarkers of response and developing more targeted therapies.
-
Novel Delivery Systems: The success of this compound-loaded platelets highlights the potential for targeted drug delivery. Research into other nanoparticle-based delivery systems could further enhance therapeutic efficacy and reduce systemic toxicity.
-
Combination Therapies: Investigating the synergistic effects of this compound with other immunomodulatory agents may lead to more effective treatment strategies for refractory autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-loaded platelet infusion for treatment of refractory autoimmune hemolytic anemia and chronic immune thrombocytopenia: rethinking old cures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 4. researchgate.net [researchgate.net]
- 5. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 6. dovepress.com [dovepress.com]
- 7. This compound sulfate for the treatment of thrombotic thrombocytopenic purpura refractory to plasma-exchange. The Italian Cooperative Group for TTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as an Adjunct to Therapeutic Plasma Exchange for Thrombotic Thrombocytopenic Purpura: A Single-Institution Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of this compound in refractory thrombotic thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. Influence of this compound, Clinically Used in Cancer Therapy and Immune Thrombocytopenia, on the Function of Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The immunosuppressive effect of this compound on allostimulatory potential of human dendritic cells interferes with their function and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. zaguan.unizar.es [zaguan.unizar.es]
Methodological & Application
Application Notes and Protocols for Vincristine Sulfate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine sulfate is a potent, well-established chemotherapeutic agent belonging to the vinca alkaloid family, derived from the Madagascar periwinkle plant (Catharanthus roseus).[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are critical for mitotic spindle formation during cell division.[2][3] This interference leads to cell cycle arrest at the metaphase stage and subsequent induction of apoptosis, making it a valuable tool for cancer research and drug development.[1][3] These application notes provide detailed protocols for the preparation and use of this compound sulfate in a cell culture setting, with a focus on assessing its cytotoxic effects.
Data Presentation
Physicochemical and Solubility Data
| Property | Value | Source(s) |
| Molecular Formula | C₄₆H₅₆N₄O₁₀·H₂SO₄ | [3][4] |
| Molecular Weight | 923.04 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Solubility in DMSO | ~5 mg/mL to 100 mg/mL | [4][5] |
| Solubility in Water | ~2 mg/mL (in PBS, pH 7.2) to 60 mg/mL | [3][4][5] |
| Solubility in Ethanol | Slightly soluble to Insoluble | [3][5] |
Storage and Stability
| Solution Type | Storage Temperature | Stability | Source(s) |
| Crystalline Solid | -20°C | ≥ 4 years | [4] |
| Stock Solution in DMSO | -20°C | Aliquoted, up to 1 month | [5] |
| Aqueous Solution | 2-8°C | Not recommended for more than one day | [4] |
| Diluted in 0.9% NaCl | 2-8°C or Room Temperature | At least 31 days (protected from light) | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Sulfate Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound sulfate in DMSO.
Materials:
-
This compound sulfate powder (MW: 923.04 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
Procedure:
-
Precaution: this compound sulfate is a hazardous compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a chemical fume hood.[4]
-
Weighing: Accurately weigh out a desired amount of this compound sulfate powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.23 mg of this compound sulfate.
-
Dissolution: Add the weighed this compound sulfate to a sterile, light-protecting microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).
-
Mixing: Vortex the solution until the this compound sulfate is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile, light-protecting tube. This step is critical for cell culture applications.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[5]
Protocol 2: Determination of IC₅₀ by MTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound sulfate on a chosen cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound sulfate stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Multi-well spectrophotometer (plate reader)
-
Sterile PBS
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsin-EDTA, resuspend in complete medium, and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[7]
-
For suspension cells, directly seed the cells into the 96-well plate at the desired density.
-
-
Preparation of this compound Sulfate Dilutions:
-
Prepare a series of dilutions of the this compound sulfate stock solution in complete cell culture medium. A common approach is to perform serial dilutions (e.g., 2-fold or 10-fold) to cover a broad range of concentrations (e.g., from 0.1 nM to 10 µM).[7][8]
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
After the 24-hour incubation for adherent cells, carefully remove the medium and add 100 µL of the prepared this compound sulfate dilutions to the respective wells.
-
Include a "vehicle control" group (medium with the same final concentration of DMSO as the treated wells) and a "no-cell" blank control (medium only).
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized for the specific cell line and experimental goals.[9]
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]
-
During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[12]
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a multi-well spectrophotometer.[7][12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound sulfate concentration and use a non-linear regression analysis to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for this compound sulfate solution preparation and use in a cell viability assay.
Caption: Simplified signaling pathway of this compound sulfate-induced apoptosis.
References
- 1. What is this compound Sulfate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. akademiamedycyny.pl [akademiamedycyny.pl]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces cell cycle arrest and apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for Inducing Mitotic Arrest with Vincristine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine is a potent vinca alkaloid widely utilized in cancer chemotherapy. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[1][2] By binding to tubulin and inhibiting its polymerization, this compound effectively arrests cells in the metaphase of mitosis, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[1][3] These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for inducing mitotic arrest in experimental settings.
Data Presentation: Effective Concentrations of this compound for Mitotic Arrest
The optimal concentration of this compound required to induce mitotic arrest is highly dependent on the specific cell line and experimental conditions. The following table summarizes effective concentrations reported in the literature.
| Cell Line | Concentration | Effect | Reference |
| KB3 (HeLa) | 100 nM | Mitotic arrest and subsequent apoptosis | [4] |
| RS4;11 (ALL) | 100 nM | Mitotic arrest (less extensive than KB3) | [4] |
| Primary ALL cultures | 100 nM | Cell death without significant mitotic arrest | [4] |
| SH-SY5Y (Neuroblastoma) | 0.1 µM (100 nM) | IC50; Mitotic arrest and apoptosis | [5][6] |
| NHIK 3025 (Human cervix carcinoma) | 4 ng/mL (~4.3 nM) | Irreversible mitotic arrest when treated in G2 phase | [7] |
| CCRF-CEM & NALM6 (Leukemia) | 2 nM | Mitotic arrest | [8] |
| Murine Neuroblastoma | ~5-fold less sensitive to VDS than VCR | Comparative cytotoxicity | [9] |
| Human Neuroblastoma | Qualitative and quantitative differences in activity | Comparative cytotoxicity | [9] |
| Primary ALL cells (sensitive) | LC50 ≤ 0.391 µg/mL (~0.474 µM) | Lethal Concentration 50% | [8] |
| Primary ALL cells (resistant) | LC50 ≥ 1.758 µg/mL (~2.131 µM) | Lethal Concentration 50% | [8] |
| MCF-7 (Breast Cancer) | IC50 of 239.51 µmol/mL | 50% inhibitory effect (Note: This value appears unusually high and may be a unit error in the source) | [10] |
Signaling Pathway of this compound-Induced Mitotic Arrest
This compound exerts its effects by interfering with the normal functioning of microtubules, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.
Caption: this compound's mechanism of action leading to mitotic arrest and apoptosis.
Experimental Protocols
Below are detailed methodologies for key experiments to determine the optimal this compound concentration and assess its effects on mitotic arrest.
Experimental Workflow Overview
Caption: General experimental workflow for studying this compound-induced mitotic arrest.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for MTT, 6-well plates for flow cytometry and western blotting, or chamber slides for immunofluorescence) at a density that allows for logarithmic growth during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound sulfate in sterile water or an appropriate solvent. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere and resume proliferation (typically 24 hours post-seeding), replace the medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound dilution).
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 18, 24, 48, 72 hours) to assess time-dependent effects.[6]
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
-
Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
MTT Addition: Following the treatment period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of this compound concentration and fitting the data to a dose-response curve.[4]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms. An increase in the 4N DNA content peak indicates G2/M arrest.[4] A sub-G1 peak is indicative of apoptosis.
Mitotic Index Quantification by Immunofluorescence
This technique allows for the visualization and quantification of cells in mitosis.
-
Cell Preparation: Grow and treat cells on chamber slides or coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., PBS with bovine serum albumin). Incubate with a primary antibody against a mitotic marker, such as anti-phospho-histone H3 (Ser10) or anti-MPM2. Follow with an appropriate fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Data Analysis: The mitotic index is calculated as the percentage of cells positive for the mitotic marker out of the total number of cells (counted by DAPI staining).[5]
Protein Expression Analysis by Western Blot
This method is used to detect changes in the levels of proteins involved in cell cycle regulation and apoptosis.
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against target proteins such as Cyclin B, Cyclin D, Caspase-3, Caspase-9, and PARP.[5] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Cell cycle-dependent mechanisms underlie this compound-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Age-dependent cell inactivation by this compound alone or in combination with 1-propargyl-5-chloropyrimidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of small molecules that mitigate this compound‐induced neurotoxicity while sensitizing leukemia cells to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative cell killing and kinetic effects of this compound or vindesine in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Vincristine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and visualizing the effects of vincristine on the microtubule cytoskeleton using immunofluorescence microscopy. The provided protocols offer detailed, step-by-step instructions for cell culture, this compound treatment, and subsequent immunofluorescence staining to enable reproducible and high-quality results.
Introduction
This compound, a vinca alkaloid derived from the Madagascar periwinkle, is a potent chemotherapeutic agent widely used in the treatment of various cancers, including leukemias, lymphomas, and certain solid tumors.[1][2] Its cytotoxic effects are primarily mediated through its interaction with tubulin, the fundamental protein subunit of microtubules.[3] By binding to β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape.[1][4]
This disruption of microtubule dynamics leads to the arrest of cells in the metaphase stage of mitosis due to the failure of mitotic spindle formation, ultimately triggering apoptosis (programmed cell death).[2][5] At higher concentrations, this compound can induce the depolymerization of existing microtubules.[2] The profound impact of this compound on the microtubule network can be effectively visualized and quantified using immunofluorescence microscopy, a technique that employs specific antibodies to label cellular structures.
Principle of the Method
Immunofluorescence staining of microtubules involves a series of steps to prepare, label, and visualize the microtubule network within cells. First, cells are cultured and treated with this compound to induce changes in microtubule organization. Subsequently, the cells are fixed to preserve their cellular structure, followed by permeabilization to allow antibodies to access the intracellular components. The microtubules are then labeled with a primary antibody that specifically binds to a tubulin subunit (commonly α- or β-tubulin). A secondary antibody, conjugated to a fluorescent dye, is then used to bind to the primary antibody, thereby allowing the microtubule network to be visualized under a fluorescence microscope. This method allows for a qualitative and quantitative assessment of the effects of this compound on microtubule integrity and organization.
Quantitative Analysis of this compound's Effect on Microtubules
The following table summarizes quantitative data on the effects of this compound on microtubule dynamics and cell viability. These parameters are crucial for understanding the dose-dependent impact of the drug.
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| IC50 (Cell Proliferation) | SH-SY5Y | 0.1 µM | 50% inhibition of cell proliferation. | [2] |
| Microtubule Growing Rate | Control siRNA cells | 2 nmol/L | No significant change (10.4 ± 0.5 µm/min). | [6] |
| βIII-tubulin knockdown cells | 2 nmol/L | Significantly reduced. | [6] | |
| Microtubule Shortening Rate | Control siRNA cells | 2 nmol/L | No significant change (15.2 ± 0.4 µm/min). | [6] |
| βIII-tubulin knockdown cells | 2 nmol/L | Significantly reduced. | [6] | |
| Mitotic Arrest | Control siRNA cells | 40 nmol/L | >40% of cells arrested in mitosis. | [6] |
| βIII-tubulin knockdown cells | 40 nmol/L | <20% of cells arrested in mitosis. | [6] | |
| Tubulin Polymerization (Ki) | N/A | 85 nM | Inhibition constant for tubulin dimer polymerization. | [2] |
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing adherent cells and treating them with this compound prior to immunofluorescence staining.
Materials:
-
Adherent cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound sulfate
-
Sterile PBS (Phosphate-Buffered Saline)
-
Cell culture flasks or plates
-
Sterile glass coverslips or chamber slides
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells onto sterile glass coverslips or chamber slides at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator.
-
Prepare a stock solution of this compound sulfate in sterile water or DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Remove the culture medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours). The optimal time will depend on the cell line and the specific research question.
-
After the treatment period, proceed immediately to the fixation step for immunofluorescence staining.
II. Immunofluorescence Staining of Microtubules
This protocol outlines the steps for fixing, permeabilizing, and staining microtubules in this compound-treated cells.
Materials:
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-α-tubulin or Rabbit anti-β-tubulin antibody
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-mouse IgG Alexa Fluor 488 or Goat anti-rabbit IgG Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room temperature.[7]
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature to permeabilize the cell membranes.[8]
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 60 minutes at room temperature to block non-specific antibody binding sites.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-tubulin antibody in the blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:200 to 1:1000).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer (a typical starting dilution is 1:500 to 1:1000). Protect the antibody solution from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to the cells.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
(Optional) Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes to stain the nuclei.
-
Wash the cells once with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Microscopy and Image Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images for qualitative analysis of microtubule morphology and for quantitative analysis of parameters such as microtubule density, length, and fluorescence intensity.
-
Visualizations
Caption: this compound's mechanism of action on microtubules.
Caption: Experimental workflow for immunofluorescence staining.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 8. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
Application Notes and Protocols for Establishing a Vincristine-Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing a vincristine-resistant cancer cell line. The protocols outlined below are fundamental for investigating the mechanisms of drug resistance and for the preclinical evaluation of novel therapeutic agents designed to overcome such resistance.
Introduction
This compound is a vinca alkaloid widely used in chemotherapy for various cancers, including leukemia, lymphoma, and certain solid tumors.[1][2] Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis.[2][3] However, the development of resistance to this compound is a significant clinical challenge, often leading to treatment failure.[3][4] A primary mechanism of resistance is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), encoded by the MDR1 (ABCB1) gene, which functions as a drug efflux pump, reducing the intracellular concentration of this compound.[4][5][6][7] Other mechanisms include alterations in tubulin structure, defects in apoptotic pathways, and the activation of pro-survival signaling pathways such as PI3K/Akt and MAPK.[2][8] The establishment of in vitro models of this compound resistance is crucial for studying these mechanisms and for the development of strategies to circumvent them.
Data Presentation
Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| MCF-7 | Breast Cancer | 7.371 | 10,574 | ~1435 | [1] |
| HOB1 | Lymphoma | 0.002 µM (2 nM) | 1.6 µM (1600 nM) | 800 | [4] |
| KB | Human Epidermoid Carcinoma | Not specified | 400-fold higher | 400 | [5] |
| Tca8113 | Squamous Cell Carcinoma | Not specified | 19.2-fold higher | 19.2 | [6] |
| ALL | Acute Lymphoblastic Leukemia | Not specified | 3-6 logs higher | 1,000-1,000,000 | [8] |
Table 2: Cross-Resistance Profile of this compound-Resistant HOB1/VCR0.5 Cells
| Drug | Fold Resistance |
| Adriamycin | 4 |
| Actinomycin D | 13.3 |
| Colcemid | 46 |
Data extracted from Lee et al., 1994.[4]
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cancer Cell Line
This protocol describes the generation of a this compound-resistant cell line by continuous exposure to incrementally increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound sulfate (sterile, stock solution)
-
Cell culture flasks, plates, and other consumables
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Initial Seeding: Seed the parental cancer cells in a T-25 flask at a density that allows for logarithmic growth.
-
Initial this compound Exposure: Once the cells are 70-80% confluent, replace the medium with fresh medium containing a low concentration of this compound. This starting concentration is typically the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth), which should be determined beforehand by a dose-response experiment.
-
Monitoring and Subculturing: Monitor the cells daily. Initially, a significant proportion of cells may die. The surviving cells will begin to proliferate. When the culture reaches 70-80% confluency, subculture the cells.
-
Stepwise Increase in this compound Concentration: Once the cells demonstrate stable growth in the presence of the initial this compound concentration for 2-3 passages, double the concentration of this compound in the culture medium.[1][9]
-
Repeat and Select: Repeat the process of monitoring, subculturing, and incrementally increasing the this compound concentration. This process can take several months.[9] The cells that survive and proliferate at higher concentrations are selected for their resistance.
-
Establishment of the Resistant Line: A resistant cell line is considered established when it can be stably maintained in a high concentration of this compound (e.g., a concentration that is lethal to the parental cells).
-
Cryopreservation: It is advisable to cryopreserve aliquots of the resistant cells at various stages of the selection process.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxicity of this compound and to calculate the IC50 value.
Materials:
-
Parental and this compound-resistant cells
-
96-well cell culture plates
-
This compound sulfate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11][12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[11][12]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.[1][12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blotting for P-glycoprotein (ABCB1) Expression
This protocol is for detecting the expression level of P-gp protein, a key marker of this compound resistance.
Materials:
-
Parental and this compound-resistant cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the parental and resistant cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ABCB1 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for MDR1 mRNA Expression
This protocol quantifies the expression level of the MDR1 gene, which encodes P-gp.
Materials:
-
Parental and this compound-resistant cells
-
RNA extraction kit
-
cDNA synthesis kit[17]
-
qPCR master mix (e.g., SYBR Green)[17]
-
Primers for MDR1 and a reference gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from parental and resistant cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.[17]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for MDR1 or the reference gene, and the qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data. The relative expression of MDR1 mRNA can be calculated using the 2-ΔΔCt method, normalizing the expression to the reference gene and relative to the parental cell line.[18][19][20]
Visualization
Caption: Workflow for establishing and characterizing a this compound-resistant cell line.
Caption: P-glycoprotein (P-gp) mediated efflux of this compound from a cancer cell.
References
- 1. Exploring the mechanism of resistance to this compound in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. karger.com [karger.com]
- 5. This compound-resistant human cancer KB cell line and increased expression of multidrug-resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Establishment and biological characteristics of this compound: resistant cell line from human squamous cell carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Nonspecifically enhanced therapeutic effects of this compound on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MDR1/ABCB1 (D3H1Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. ABCB1 Polyclonal Antibody (TA890095) [thermofisher.com]
- 16. MDR1/ABCB1 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Frontiers | MDR1 Gene Polymorphisms and Its Association With Expression as a Clinical Relevance in Terms of Response to Chemotherapy and Prognosis in Ovarian Cancer [frontiersin.org]
- 18. Measuring MDR-1 by Quantitative RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 19. Quantitative analysis of human multidrug resistance 1 (MDR1) gene expression by nonisotopic competitive reverse transcriptase polymerase chain reaction assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Application Notes and Protocols for Synchronizing Cells in Metaphase Using Vincristine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent antimitotic agent widely used in cancer chemotherapy.[1] Its mechanism of action involves the inhibition of microtubule polymerization, a critical process for the formation of the mitotic spindle during cell division.[2] This disruption leads to the arrest of cells in the metaphase stage of mitosis, making this compound a valuable tool for synchronizing cell populations for various research applications.[3] These applications include, but are not limited to, the study of cell cycle regulation, chromosome analysis, and the investigation of drug effects on mitotic processes.
This document provides detailed application notes and protocols for the use of this compound to synchronize cells in metaphase. It includes information on the mechanism of action, experimental protocols for both adherent and suspension cells, and methods for analyzing the synchronized cell population.
Mechanism of Action
This compound exerts its cell cycle-arresting effects by binding to tubulin, the protein subunit of microtubules.[2] This binding inhibits the assembly of tubulin dimers into microtubules, which are essential components of the mitotic spindle.[2] The disruption of microtubule dynamics prevents the proper alignment of chromosomes at the metaphase plate, activating the spindle assembly checkpoint and halting the cell cycle in metaphase.[2] Prolonged arrest in metaphase can ultimately lead to apoptosis (programmed cell death).[2]
Data Presentation: Efficacy of this compound in Cell Cycle Arrest
The following tables summarize quantitative data from various studies on the effects of this compound on different cell lines.
Table 1: this compound-Induced G2/M Phase Arrest
| Cell Line | This compound Concentration | Incubation Time | % of Cells in G2/M Phase (Approx.) | Reference |
| Sarcoma 180 | Not Specified | Prolonged | Significant Increase | [4] |
| Human Promyelocytic Leukemia HL-60/Cl | 7.6 nM | 48 hours | G2-M Phase Inhibition | [5] |
| SH-SY5Y (Neuroblastoma) | 0.1 µM | 6-24 hours | Mitotic Arrest | [6] |
| KB3 (HeLa subline) | 100 nM | Time-dependent | Significant Mitotic Arrest | [7] |
| RS4;11 (ALL) | 100 nM | Time-dependent | Mitotic Arrest | [7] |
| MOLT-4 (T-cell ALL) | 3.3 nM (IC50) | 24-48 hours | G2/M Arrest | [8] |
| K562 (CML) | 0.6 µM | 8-24 hours | G2/M Arrest | [9] |
| L1210 (Mouse Leukemia) | Equitoxic concentrations | 21 hours | G2+M Accumulation | [10] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration | Incubation Time | Assay | Effect on Viability | Reference |
| K562 (CML) | 0.03 - 2 µM | 24 hours | MTT | Significant reduction | [9] |
| MOLT-4 (T-cell ALL) | 3.3 nM (IC50) | 48 hours | MTT | 50% inhibition | [8] |
| PC12 | 0.1 - 20 µM | 24-48 hours | MTT | Decreased survival rate | [11] |
| Primary ALL cells | 100 nM | Time-dependent | Flow Cytometry (<2N DNA) | Time-dependent cell death | [7] |
| SH-SY5Y (Neuroblastoma) | 0.1 µM (IC50) | Not Specified | MTT | 50% inhibition | [6] |
Experimental Protocols
The optimal concentration of this compound and the incubation time for achieving a high percentage of metaphase-arrested cells are cell-line dependent and should be determined empirically. The following protocols provide a general framework for adherent and suspension cells.
Protocol 1: Synchronization of Adherent Cells (e.g., HeLa, SH-SY5Y)
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound sulfate solution (prepare a stock solution, e.g., 1 mg/mL in sterile water or PBS, and sterilize by filtration)[1]
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a culture flask or plate at a density that will allow them to reach 60-70% confluency and be in the logarithmic growth phase at the time of this compound addition.
-
This compound Treatment: Once cells have reached the desired confluency, replace the medium with fresh complete medium containing the desired final concentration of this compound. A typical starting concentration range is 10 nM to 1 µM.[6][7][9]
-
Incubation: Incubate the cells with this compound for a period equivalent to approximately one-third to one-half of the cell line's doubling time. This time will need to be optimized. For many cell lines, an incubation of 8-16 hours is a good starting point.
-
Harvesting Metaphase Cells:
-
Observe the cells under a microscope. Mitotic cells will round up and become loosely attached.
-
To selectively harvest mitotic cells, gently tap the side of the flask to dislodge them (mitotic shake-off).
-
Collect the medium containing the detached mitotic cells.
-
For a higher yield of all arrested cells, wash the flask with PBS, and then add trypsin-EDTA to detach the remaining adherent cells.[12]
-
Combine the cells from the medium and the trypsinization step.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Washing: Wash the cell pellet with PBS to remove any residual this compound and medium.
-
Downstream Analysis: The synchronized cells are now ready for downstream applications such as flow cytometry, chromosome spreading, or protein extraction.
Protocol 2: Synchronization of Suspension Cells (e.g., Jurkat, K562, ALL)
Materials:
-
Suspension cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound sulfate solution
-
Cell culture flasks
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed the suspension cells in a culture flask at a density that will maintain them in the logarithmic growth phase (typically between 2 x 10^5 and 1 x 10^6 cells/mL, but this is cell-line dependent).
-
This compound Treatment: Add the appropriate volume of this compound stock solution to the cell culture to achieve the desired final concentration. Gently swirl the flask to ensure even distribution. A common concentration range to test is 10 nM to 500 nM.[5][8][9]
-
Incubation: Incubate the cells for a duration determined by optimization, typically ranging from 8 to 24 hours.
-
Harvesting: Transfer the cell suspension to a centrifuge tube.
-
Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Discard the supernatant and resuspend the cell pellet in sterile PBS. Repeat the centrifugation and washing step to ensure complete removal of this compound.
-
Downstream Analysis: The synchronized cell population is now ready for subsequent experiments.
Analysis of Cell Synchronization
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique to quantify the percentage of cells in different phases of the cell cycle.
Materials:
-
Synchronized and asynchronous (control) cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Fixation: Resuspend the washed cell pellet in 1 mL of ice-cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence. A population of synchronized cells will show a significant enrichment in the G2/M peak (4N DNA content) compared to the asynchronous control.[7][13]
Determination of Mitotic Index
The mitotic index is the ratio of cells in a population undergoing mitosis.
Procedure:
-
Prepare cytospin slides or smears of the synchronized cell suspension.
-
Fix and stain the cells with a DNA-specific dye such as DAPI or Hoechst.
-
Examine the slides under a fluorescence microscope.
-
Count the number of cells with condensed chromosomes (prophase, metaphase, anaphase, telophase) and the total number of cells in at least 10 different fields of view.
-
Calculate the mitotic index: (Number of mitotic cells / Total number of cells) x 100%.
Cell Viability Assays
It is crucial to assess the viability of the cells after synchronization, as prolonged exposure to this compound can be cytotoxic.
MTT Assay: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Trypan Blue Exclusion Assay: This is a simple method to differentiate between viable and non-viable cells. Viable cells with intact membranes will exclude the trypan blue dye, while non-viable cells will be stained blue.
Concluding Remarks
This compound is an effective and widely used agent for synchronizing cells in metaphase. The protocols provided here offer a starting point for researchers. However, it is essential to optimize the conditions, particularly the concentration of this compound and the duration of treatment, for each specific cell line to achieve a high degree of synchronization with minimal cytotoxicity. Careful analysis of the synchronized population using techniques like flow cytometry and microscopy is critical to validate the efficiency of the synchronization protocol before proceeding with downstream applications.
References
- 1. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Effects of this compound on cell survival, cell cycle progression, and mitotic accumulation in asynchronously growing Sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential cellular retention of this compound and vinblastine by cultured human promyelocytic leukemia HL-60/Cl cells: the basis of differential toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell cycle-dependent mechanisms underlie this compound-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synergic effect of this compound and vorinostat in leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ccr.cancer.gov [ccr.cancer.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Vincristine Administration in Mouse Xenograft Studies
These application notes provide detailed protocols for the administration of vincristine in mouse xenograft models, intended for researchers, scientists, and drug development professionals. The information compiled is based on established pre-clinical research practices.
Introduction
This compound is a vinca alkaloid chemotherapeutic agent widely used in the treatment of various cancers, including leukemias, lymphomas, and certain solid tumors.[1][2] Its anti-tumor activity stems primarily from its ability to inhibit mitosis at the metaphase stage by binding to tubulin and disrupting microtubule dynamics.[2][3][4] This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][4] Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents like this compound.[5]
Mechanism of Action
This compound exerts its cytotoxic effects by interfering with the formation and function of microtubules, which are essential components of the mitotic spindle.[1][3]
-
Binding to Tubulin: this compound binds to the β-tubulin subunit of microtubules.[2]
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.[2][4]
-
Mitotic Spindle Disruption: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is necessary for chromosome segregation during mitosis.[1][2]
-
Metaphase Arrest: Consequently, cells are arrested in the metaphase of the cell cycle.[2]
-
Apoptosis Induction: Prolonged metaphase arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[4]
Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Protocols
A generalized workflow for a mouse xenograft study involving this compound administration is outlined below.
Caption: A typical workflow for a mouse xenograft study.
Materials
-
Animals: Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) are commonly used.[5][6]
-
Tumor Cells: The human cancer cell line of interest.
-
This compound Sulfate: Pharmaceutical grade.
-
Vehicle: Sterile saline (0.9% sodium chloride) for injection.
-
Anesthetic: Isoflurane or other appropriate anesthetic for animal procedures.[7]
-
Syringes and Needles: Appropriate gauges for injections.
-
Calipers: For measuring tumor volume.
-
Scale: For monitoring animal body weight.
Tumor Cell Implantation
-
Cell Preparation: Harvest cultured tumor cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.[5]
-
Implantation:
-
Subcutaneous Xenografts: Anesthetize the mouse. Inject the tumor cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of the mouse.[5]
-
Orthotopic Xenografts: This method involves implanting the tumor cells into the corresponding organ of origin and requires surgical expertise.[8]
-
This compound Preparation and Administration
This compound is typically administered intravenously (IV) or intraperitoneally (IP).[9][10] Caution: this compound is a potent vesicant and must be handled with care. Extravasation can cause severe tissue damage.[11][12] It is fatal if administered by other routes, such as intrathecally. [13]
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound sulfate with the provided diluent or sterile saline to a stock concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with sterile saline to the final desired concentration for injection. The final injection volume for a mouse is typically 100-200 µL.
Administration Protocols:
-
Intravenous (IV) Injection:
-
Warm the mouse to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Disinfect the tail with an alcohol swab.
-
Insert a 27-30 gauge needle into one of the lateral tail veins and slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Intraperitoneal (IP) Injection:
-
Securely hold the mouse and tilt it head-down to move the abdominal organs away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.
-
Inject the this compound solution.
-
Dosing and Schedule
The dosage and schedule of this compound administration can vary depending on the tumor model, the sensitivity of the cancer cells, and the study's objectives. The following table summarizes dosages reported in various mouse xenograft studies.
| Dosage | Route of Administration | Frequency | Cancer Model | Reference |
| 0.1 mg/kg | Not Specified | Weekly | Rhabdomyosarcoma | [14] |
| 0.15 mg/kg | Not Specified | Not Specified | Lymphoma | [15] |
| 0.2 mg/kg | Not Specified | Weekly | Rhabdomyosarcoma | [14] |
| 0.25 mg/kg (IC50) | Not Specified | At days 7 and 14 post-inoculation | Rhabdomyosarcoma | [14] |
| 0.30 mg/kg | Not Specified | Not Specified | Lymphoma | [15] |
| 0.4 mg/kg | Not Specified | Weekly | Rhabdomyosarcoma | [14] |
| 0.5 mg/kg | Intraperitoneal | Daily, 5 days a week | Ehrlich Ascitic Carcinoma | [16][17][18] |
| 1.6 mg/kg | Intravenous | Single dose | Canine Mammary Carcinoma | [19] |
| 50 µg (single dose) | Intravenous | Single dose | Ewing Sarcoma | [20] |
Monitoring and Endpoints
-
Tumor Growth: Measure the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[21]
-
Clinical Signs: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Endpoints: Euthanize mice when the tumor reaches a predetermined size (e.g., >1000 mm³), exhibits ulceration, or if the animal shows signs of significant toxicity (e.g., >20% body weight loss).[7][20]
Data Presentation and Analysis
All quantitative data should be summarized for clear comparison.
Table 1: Example of Tumor Growth Data
| Treatment Group | Day 0 (mm³) | Day 4 (mm³) | Day 8 (mm³) | Day 12 (mm³) | Day 16 (mm³) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (0.2 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (0.4 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Example of Body Weight Data
| Treatment Group | Day 0 (g) | Day 4 (g) | Day 8 (g) | Day 12 (g) | Day 16 (g) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (0.2 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (0.4 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Potential Toxicities
This compound administration in mice can lead to several toxicities.
-
Body Weight Loss: A common and dose-dependent side effect.[21]
-
Neurotoxicity: this compound is known to cause peripheral neuropathy.[6][22]
-
Gastrointestinal Toxicity: Damage to the gastrointestinal epithelium can occur.[21]
-
Hematological Toxicity: Reticulocytopenia and granulocytopenia have been observed.[21]
It is crucial to monitor for these toxicities and adjust dosages or discontinue treatment if necessary.
Pharmacokinetics
The pharmacokinetic profile of this compound in mice is characterized by rapid distribution from the blood into tissues.[3] The liver is the primary organ for metabolism and excretion.[3][23] The elimination half-life of this compound can be influenced by co-administered drugs.[24] Liposomal formulations of this compound have been shown to prolong its circulation time and increase its accumulation in tumors.[25][26]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mjpms.in [mjpms.in]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. StarrLab - Xenografts [sites.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of this compound administered via convection-enhanced delivery in a rodent brainstem tumor model documented by bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound (Oncovin, Vincasar) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 12. drugs.com [drugs.com]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. Improving anti-tumor efficacy of low-dose this compound in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor Effect of Epigallocatechin Gallate and this compound in Mice with L5178Y Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of intraperitoneal this compound in malignant peritoneal effusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijpp.com [ijpp.com]
- 19. Experimental chemotherapy against canine mammary cancer xenograft in SCID mice and its prediction of clinical effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sustained delivery of this compound inside an orthotopic mouse sarcoma model decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An investigation of the mouse as a model for this compound toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification of small molecules that mitigate this compound‐induced neurotoxicity while sensitizing leukemia cells to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid quantification of this compound in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modulation by verapamil of this compound pharmacokinetics and toxicity in mice bearing human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Therapy of mouse mammary carcinomas with this compound and doxorubicin encapsulated in sterically stabilized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
Quantifying Microtubule Depolymerization with Vincristine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent antineoplastic agent widely used in chemotherapy regimens for various cancers, including leukemias, lymphomas, and certain solid tumors.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for critical cellular processes such as mitosis, intracellular transport, and maintenance of cell shape.[1] this compound binds to β-tubulin, the building block of microtubules, and inhibits its polymerization into microtubules.[2] This interference with microtubule assembly leads to the disassembly of the mitotic spindle, causing cell cycle arrest at the metaphase and subsequent induction of apoptosis (programmed cell death).[1][2]
The quantitative analysis of this compound-induced microtubule depolymerization is crucial for understanding its efficacy, developing more effective cancer therapies, and assessing potential neurotoxicity, a significant dose-limiting side effect. This document provides detailed application notes and experimental protocols for quantifying the effects of this compound on microtubule depolymerization.
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a range of cancer cell lines, demonstrating its varied efficacy across different cancer types.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 40 | [3] |
| MCF-7 | Breast Cancer | 5 | [3] |
| MCF-7 | Breast Cancer | 7.371 | [4] |
| VCR/MCF7 (resistant) | Breast Cancer | 10,574 | [4] |
| 1A9 | Ovarian Cancer | 4 | [3] |
| SH-SY5Y | Neuroblastoma | 0.1 µM (100 nM) | [2] |
| HCT-8 | Colon Cancer | 970 | [5] |
| HCT-8/V (resistant) | Colon Cancer | 2,573,430 | [5] |
| A549/T (resistant) | Lung Cancer | 15,000 | [5] |
Quantitative Effects of this compound on Microtubule Polymerization
This compound treatment leads to a quantifiable shift in the equilibrium between soluble tubulin dimers and polymerized microtubules. The following table presents data on the effects of this compound on microtubule dynamics.
| Parameter | Cell Line/System | This compound Concentration | Observed Effect | Reference |
| Polymerized vs. Soluble Tubulin | ||||
| Asynchronous ALL-5 cells | Acute Lymphoblastic Leukemia | 100 nM | Increase in soluble tubulin, decrease in polymerized tubulin | [6] |
| G1-phase ALL-5 cells | Acute Lymphoblastic Leukemia | 100 nM | Increase in soluble tubulin, decrease in polymerized tubulin | [6] |
| Microtubule Dynamics | ||||
| Growth Rate | Bovine Brain Microtubules (in vitro) | 0.1-0.4 µM | Suppressed | [7] |
| Shortening Rate | Bovine Brain Microtubules (in vitro) | 0.1-0.4 µM | Suppressed | [7] |
| Catastrophe Frequency (Plus End) | Bovine Brain Microtubules (in vitro) | 0.1-0.4 µM | Decreased | [7] |
| Catastrophe Frequency (Minus End) | Bovine Brain Microtubules (in vitro) | 0.1-0.4 µM | Increased | [7] |
| Rescue Frequency (Plus End) | Bovine Brain Microtubules (in vitro) | 0.1-0.4 µM | Increased | [7] |
| Rescue Frequency (Minus End) | Bovine Brain Microtubules (in vitro) | 0.1-0.4 µM | Decreased | [7] |
| Anterograde Axonal Transport | Isolated Squid Axoplasm | 1 µM | Reduced by 27% | [8] |
| Retrograde Axonal Transport | Isolated Squid Axoplasm | 1 µM | Reduced by 19% | [8] |
Experimental Protocols
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule networks in cells treated with this compound, enabling qualitative and quantitative analysis of depolymerization.
Materials:
-
Cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.
-
Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto microscope slides using antifade mounting medium containing a nuclear counterstain.
-
Seal the coverslips and allow the mounting medium to cure.
-
Image the cells using a fluorescence or confocal microscope.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by the increase in light scattering (turbidity) at 340 nm.[9][10]
Materials:
-
Purified tubulin protein (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1.0 mM GTP)
-
Glycerol
-
This compound stock solution
-
96-well microplate (UV-transparent)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold G-PEM buffer containing glycerol.
-
Add the desired concentrations of this compound or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 30-60 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves. The rate of polymerization and the maximal polymer mass can be quantified and compared between different conditions.
Live-Cell Imaging of Microtubule Dynamics
This protocol enables the real-time visualization and quantification of microtubule dynamics (growth, shortening, and catastrophes) in living cells expressing a fluorescently tagged tubulin or microtubule-associated protein (e.g., GFP-α-tubulin or EB3-GFP) upon treatment with this compound.[11]
Materials:
-
Cells stably or transiently expressing a fluorescent microtubule marker (e.g., GFP-α-tubulin)
-
Glass-bottom imaging dishes or chamber slides
-
Live-cell imaging medium
-
This compound stock solution
-
A live-cell imaging microscope system equipped with environmental control (37°C, 5% CO2)
Procedure:
-
Seed the cells expressing the fluorescent microtubule marker on glass-bottom dishes.
-
Allow the cells to adhere and grow to the desired confluency.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Mount the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.
-
Acquire baseline time-lapse images of microtubule dynamics before adding the drug. Capture images at a high frame rate (e.g., every 2-5 seconds) for several minutes.
-
Carefully add this compound to the imaging medium at the desired final concentration.
-
Immediately resume time-lapse imaging to capture the acute effects of the drug on microtubule dynamics.
-
Continue imaging for the desired duration to observe both short-term and long-term effects.
-
Analyze the time-lapse movies using appropriate software to quantify parameters of dynamic instability, such as growth and shortening rates, and the frequency of catastrophes and rescues.
Quantification of Microtubule Polymer to Soluble Tubulin Ratio
This biochemical method quantifies the relative amounts of polymerized (pellet) and soluble (supernatant) tubulin in cells following treatment with this compound.[6][12]
Materials:
-
Cell culture medium
-
This compound stock solution
-
Microtubule-stabilizing buffer (e.g., containing taxol and non-ionic detergents)
-
Lysis buffer
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture and treat cells with this compound as desired.
-
Harvest the cells and wash them with PBS.
-
Lyse the cells in a microtubule-stabilizing buffer.
-
Separate the polymerized microtubules from the soluble tubulin fraction by ultracentrifugation. The polymerized microtubules will be in the pellet, and the soluble tubulin will be in the supernatant.
-
Carefully collect the supernatant (soluble fraction).
-
Resuspend the pellet (polymerized fraction) in a suitable lysis buffer.
-
Determine the protein concentration of both fractions.
-
Analyze equal amounts of protein from the soluble and polymerized fractions by SDS-PAGE and Western blotting using an anti-tubulin antibody.
-
Quantify the band intensities to determine the ratio of polymerized to soluble tubulin.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
This compound-induced disruption of microtubule dynamics leads to mitotic arrest, which in turn triggers a cascade of signaling events culminating in apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism.[13][14]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. scribd.com [scribd.com]
- 4. Exploring the mechanism of resistance to this compound in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonspecifically enhanced therapeutic effects of this compound on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of eribulin, this compound, paclitaxel and ixabepilone on fast axonal transport and kinesin-1 driven microtubule gliding: Implications for chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonsteroidal Anti-Inflammatory Drugs Prevent this compound-Dependent Cancer-Associated Fibroblasts Formation [mdpi.com]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. Live Imaging to Study Microtubule Dynamic Instability in Taxane-resistant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
Troubleshooting & Optimization
Vincristine Aqueous Solution Stability: Technical Support Center
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Vincristine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in an aqueous solution?
The optimal pH range for this compound sulfate stability is between 4.0 and 5.5.[1][2] Solutions that raise or lower the pH outside of this range should be avoided to prevent degradation and precipitation.[1][2][3] Precipitation may occur at alkaline pH values.[2]
Q2: My this compound solution has become cloudy or formed a precipitate. What is the likely cause?
Precipitation or cloudiness in a this compound solution is often due to a pH shift outside the optimal 4.0-5.5 range.[1][2] This is particularly common if the solution becomes too alkaline.[2] Ensure that any diluents or buffers used are within the recommended pH range. Visually inspect parenteral drug products for particulate matter and discoloration before use.[1]
Q3: What are the primary degradation pathways for this compound in aqueous solutions?
This compound primarily degrades through oxidation and hydrolysis.[4] In acidic conditions, a common degradation pathway is the deformylation of the N-formyl group.[5] Studies have identified several degradation products, including 4-deacetylthis compound, an isomer of this compound, and N-formylleurosine.[6] In the presence of myeloperoxidase (MPO) and hydrogen peroxide, this compound can also be degraded by hypochlorous acid (HOCl).[7][8]
Q4: How do temperature and light affect the stability of this compound solutions?
This compound solutions should be refrigerated at 2-8°C (36-46°F) and protected from light for optimal stability.[1]
-
Light: When diluted in 0.9% Sodium Chloride Injection, this compound is stable for up to 24 hours when protected from light, but only for 8 hours under normal light at 25°C.[1][9]
-
Temperature: While refrigeration is recommended, some studies have shown that this compound can be stable for extended periods even at room temperature (15-25°C), with less than 10% degradation over 31 days in some cases.[10][11] However, for long-term storage, refrigeration is critical.[1][4]
Q5: What diluents are recommended for preparing this compound solutions?
The recommended diluents for this compound Sulfate Injection are 0.9% Sodium Chloride Injection or 5% Dextrose in water.[1][3] It should not be mixed with solutions that alter the pH outside the stable range of 3.5 to 5.5.[1]
Q6: Can I expect aggregation or precipitation issues with this compound?
While the primary instability issues are chemical degradation, aggregation of small molecule drugs in aqueous solutions can occur.[12][13] Precipitation is most commonly linked to pH excursions outside the optimal range.[2] If you observe aggregation or precipitation, it is crucial to investigate the pH of the solution and the compatibility of all components in the formulation.
Data on this compound Stability
The stability of this compound is highly dependent on concentration, storage container, temperature, and diluent. The following tables summarize stability data from various studies.
Table 1: Stability of this compound Sulfate in Different Containers and Temperatures
| Concentration & Diluent | Container | Storage Temperature | Stability Duration | Percent Remaining |
| 1 mg/mL (Concentrate) | Glass Vial | 2-8°C & 15-25°C | 31 Days | >99%[10] |
| 30 µg/mL in 0.9% NaCl | Polyethylene (PE) Bag | 2-8°C & 15-25°C | 31 Days | >100% (within assay variability)[10] |
| 0.0015 to 0.08 mg/mL in 0.9% NaCl | Flexible Plastic Container | 25°C (Normal Light) | 8 Hours | Stable[1][9] |
| 0.0015 to 0.08 mg/mL in 0.9% NaCl | Flexible Plastic Container | 25°C (Protected from Light) | 24 Hours | Stable[1][9] |
| 0.5, 1, 2, 3 mg in 20 mL 0.9% NaCl | Polypropylene Syringe | 4°C for 7 days, then 23°C for 2 days | 9 Days Total | Stable[14][15] |
| 0.05 mg/mL in 0.9% NaCl | Polyolefin Bag | Refrigerated or Room Temp | 84 Days | Physically and chemically stable[16] |
| 0.01 mg/mL in 0.9% NaCl | Polyolefin Bag | Refrigerated or Room Temp | 84 Days | Unpredictable chemical stability[16] |
Troubleshooting Guide
Use the following workflow to troubleshoot common instability issues with this compound aqueous solutions.
Caption: Troubleshooting workflow for this compound instability.
Visualizing Degradation and Analysis
The following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for stability testing.
Caption: Simplified degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a general method for determining the concentration of this compound and detecting its degradation products, ensuring the assay is stability-indicating.[17]
1. Objective: To quantify the amount of intact this compound sulfate in an aqueous solution over time and separate it from potential degradation products.
2. Materials and Reagents:
-
This compound Sulfate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (or similar buffer salt)
-
Deionized water (18 MΩ·cm)
-
Syringe filters (0.22 µm, compatible with aqueous/organic mixtures)
-
HPLC vials
3. Chromatographic System:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., µBondapak C18, 10 µm) is commonly used.[6]
-
Detector: UV detector set to an appropriate wavelength, typically 297 nm.[10]
4. Mobile Phase Preparation:
-
A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent.[6]
-
Example: 50% Methanol in 10 mM potassium phosphate (KH2PO4), with the pH of the aqueous portion adjusted to 4.5.[6]
-
Filter the mobile phase through a 0.22 µm filter and degas before use.
5. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound sulfate reference standard in deionized water or the chosen diluent (e.g., 0.9% NaCl).
-
Working Standards: Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 5-100 µg/mL).
-
Study Samples: At each time point of the stability study, withdraw an aliquot of the test solution. Dilute as necessary with the mobile phase to fall within the range of the calibration curve.
-
Filter all samples and standards through a 0.22 µm syringe filter before injecting into the HPLC.
6. Chromatographic Conditions:
-
Flow Rate: 1.0 - 1.2 mL/min.[6]
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: 25°C.[10]
-
UV Detection: 297 nm.[10]
-
Run Time: Sufficiently long to allow for the elution of this compound and all potential degradation products (e.g., 25-30 minutes).[6]
7. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the study samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
-
Examine the chromatograms for the appearance of new peaks, which indicate degradation products. The method is considered "stability-indicating" if these new peaks are well-resolved from the parent this compound peak.[17]
References
- 1. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. globalrph.com [globalrph.com]
- 4. dovepress.com [dovepress.com]
- 5. Stabilization of vinca alkaloids encapsulated in poly(lactide-co-glycolide) microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural studies on the degradation products of this compound dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further elucidation of mechanism of resistance to this compound in myeloid cells: role of hypochlorous acid in degradation of this compound by myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ismp.org [ismp.org]
- 10. akademiamedycyny.pl [akademiamedycyny.pl]
- 11. The stability of this compound sulphate (Teva) in concentrate and diluted with 0.9% sodium chloride | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Drug Aggregation of Sparingly-Soluble Ionizable Drugs: Molecular Dynamics Simulations of Papaverine and Prostaglandin F2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. researchgate.net [researchgate.net]
- 16. "Stability of this compound (Teva) in original vials after re-use, and in" by GJ Sewell and R Trittler [pearl.plymouth.ac.uk]
- 17. High-performance liquid chromatographic determination of this compound sulfate in preformulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Vincristine-Induced Neurotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of vincristine-induced peripheral neuropathy (VIPN).
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models and this compound dosing regimens to induce peripheral neuropathy?
A1: Rodent models, particularly rats (Sprague-Dawley) and mice (C57BL/6), are most frequently used.[1][2] this compound is typically administered via intraperitoneal (i.p.) injection.[2] Dosing regimens can vary, but a common approach in mice involves twice-weekly injections of 1.5 mg/kg for four weeks or daily injections of 0.1 mg/kg for 10 consecutive days.[3][4] For rats, regimens may include injections of 150 µg/kg three times a week for five weeks.[5][6] The goal is to induce a consistent and measurable sensory and/or motor neuropathy, mimicking the condition in human patients.[2][7]
Q2: How can I assess the development and severity of this compound-induced neuropathy in my animal model?
A2: A combination of behavioral, electrophysiological, and histological assessments is recommended.
-
Behavioral Tests: These are the most common methods for assessing sensory neuropathy.
-
Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold to a non-painful stimulus.[1]
-
Thermal Hyperalgesia/Allodynia: Assessed with hot plate or cold plate tests, measuring the latency to a withdrawal response.[4]
-
Motor Function: Evaluated using a rotarod test to measure grip strength and motor coordination.[4][8]
-
-
Electrophysiology: Compound nerve action potential (CNAP) amplitude can be measured to assess nerve conduction. A significant decrease in CNAP amplitude is indicative of axonal damage.[3]
-
Histology: Loss of intraepidermal nerve fibers (IENFs) and degeneration of myelinated axons in the sural nerve or paw tissue are key pathological hallmarks of VIPN.[3][7]
Q3: What are some promising therapeutic agents that have shown efficacy in reducing VIPN in animal models?
A3: Several agents targeting different mechanisms have shown promise. These include:
-
Anti-inflammatory Agents: Inhibitors of the NLRP3 inflammasome (e.g., MCC950) and IL-1 receptor antagonists (e.g., anakinra) have been shown to prevent mechanical allodynia and gait disturbances by reducing neuroinflammation.[9][10]
-
Antioxidants: Compounds like Thymoquinone have demonstrated protective effects by reducing oxidative stress (e.g., malondialdehyde levels) and pro-inflammatory cytokines in the sciatic nerve.[4]
-
SARM1 Deletion: Genetic deletion of Sterile Alpha and TIR Motif Containing 1 (SARM1) has been shown to completely block the development of VIPN, including hyperalgesia and axonal degeneration, in mice.[3]
-
Other Pharmacological Agents: A variety of other drugs, including alpha-2 adrenergic agonists (dexmedetomidine), enzyme inhibitors (ulinastatin), and certain antidepressants (milnacipran, duloxetine), have also demonstrated efficacy in preclinical models.[11]
Q4: What signaling pathways are critically involved in the pathology of this compound-induced neurotoxicity?
A4: Key pathways include:
-
NLRP3 Inflammasome Pathway: this compound can activate the NLRP3 inflammasome in macrophages, leading to the release of the pro-inflammatory cytokine IL-1β, which drives neuroinflammation and pain.[9][10]
-
Oxidative Stress Pathways: this compound induces the production of reactive oxygen species, leading to oxidative damage in peripheral nerves. This is evidenced by increased malondialdehyde and depleted glutathione levels in sciatic nerve tissue.[4]
-
Axonal Degeneration Pathway: The SARM1-mediated pathway is a central executioner of axonal degeneration, and its activation is required for the development of VIPN.[3]
-
PKC/ERK Pathway: Some studies suggest that chemotherapy drugs, including this compound, can trigger neuropathy via the activation of the Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK) pathway in the spinal cord and dorsal root ganglia.[11]
Troubleshooting Guides
Issue 1: Inconsistent or mild neuropathy development in the animal cohort.
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing or Administration | Verify the concentration of your this compound solution and ensure accurate i.p. injection technique. This compound is unstable, so prepare solutions fresh. |
| Animal Strain/Age Variability | Use a consistent age and strain of animals for all experiments (e.g., 8-week-old male C57BL/6 mice).[1] Different strains may have varying susceptibility. |
| Insufficient Duration of Treatment | Neuropathy develops progressively. Ensure the treatment duration is sufficient. For mice, this is often at least 10-14 days of repeated injections.[3][4] |
| Acclimatization and Stress | Ensure animals are properly acclimatized to the housing and testing environment before baseline measurements and drug administration to minimize stress-induced variability.[1] |
Issue 2: High variability in behavioral test results (e.g., von Frey).
| Potential Cause | Troubleshooting Step |
| Inadequate Acclimatization to Testing Apparatus | Acclimate the animals to the testing chambers for several days before starting baseline measurements. The animal should be calm and not actively exploring during the test.[1] |
| Inconsistent Testing Procedure | Ensure the same researcher performs the behavioral tests at the same time of day for all animals to minimize inter-operator and circadian variability. Apply filaments consistently to the same area of the paw. |
| Observer Bias | The experimenter should be blinded to the treatment groups to prevent unconscious bias in scoring withdrawal responses. |
Issue 3: Animals are losing a significant amount of weight or showing signs of severe distress.
| Potential Cause | Troubleshooting Step |
| This compound Toxicity is Too High | The chosen dose may be too high for the specific strain or age of the animal. Monitor animal weight and well-being closely. A modest weight loss (e.g., 6-7%) can be expected, but excessive loss requires intervention.[3] Consider reducing the dose or frequency of administration. |
| Dehydration or Reduced Food Intake | Provide easy access to food and water, potentially using hydrogel packs or mash food on the cage floor if animals are having difficulty reaching standard food and water sources. |
| Off-target Effects | This compound has systemic toxicities. While some general malaise is expected, severe lethargy or other signs of illness may confound neuropathy assessments. Consult with your institution's veterinary staff. |
Quantitative Data Summary
Table 1: Efficacy of Neuroprotective Agents in this compound-Induced Neuropathy Models
| Agent | Animal Model | This compound Dosing Regimen | Agent Dosing Regimen | Key Quantitative Findings | Reference |
| MCC950 | C57BL/6J Mice | Not specified | Not specified | Significantly reduced mechanical allodynia and gait disturbances. | [9] |
| Anakinra (IL-1R antagonist) | C57BL/6J Mice | Not specified | Not specified | Prevented the development of mechanical allodynia and gait defects. | [9][10] |
| SARM1 Knockout | SARM1-/- Mice | 1.5 mg/kg, i.p., twice weekly for 4 weeks | Genetic Deletion | Blocked development of mechanical/heat hyperalgesia; Prevented loss in tail CNAP amplitude. | [3] |
| Thymoquinone (TQ) | Swiss Albino Mice | 0.1 mg/kg, i.p., for 10 days | 2.5, 5, and 10 mg/kg, p.o., for 14 days | Dose-dependently increased paw withdrawal latency on hot/cold plates; Abolished this compound-induced rise in malondialdehyde. | [4] |
| Dexmedetomidine | Sprague-Dawley Rats | Not specified | 12.5, 25, 50, 100 µg/kg | Produced a dose-dependent reduction in mechanical and cold allodynia. ED₅₀ was 3.60 µg/kg. | [11] |
| Ulinastatin | Sprague-Dawley Rats | Not specified | 0.5–5.0 × 10⁵ U/kg | Dose-dependently reduced mechanical allodynia. ED₅₀ was 4.20 × 10⁵ U/kg. | [11] |
| Dipyridamole (DIP) | C57BL/6J Mice | Days 1-10, i.p. | Days 1-10, oral gavage | Significantly decreased paw withdrawal responses compared to this compound-only group. | [1] |
Detailed Experimental Protocols
Protocol 1: Induction of this compound-Induced Peripheral Neuropathy (VIPN) in Mice
-
Animals: Use 8-week-old male C57BL/6J mice.[1] Allow animals to acclimate for at least one week before any procedures.
-
This compound Preparation: Dissolve this compound sulfate in sterile 0.9% saline to a final concentration of 0.15 mg/mL. Prepare this solution fresh before each set of injections.
-
Dosing Regimen: Administer this compound via intraperitoneal (i.p.) injection at a dose of 1.5 mg/kg.[3]
-
Injection Schedule: Injections are performed twice weekly for a total of four weeks.[3]
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group using the same injection schedule.
-
Monitoring: Monitor animal weight and general health daily. Assess for neuropathy (see Protocol 2) at baseline (before the first injection) and at regular intervals throughout the 4-week period.
Protocol 2: Assessment of Mechanical Allodynia with von Frey Filaments
-
Acclimatization: Place mice in individual transparent plastic chambers on an elevated wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.
-
Filament Application: Use a set of calibrated von Frey filaments (e.g., 0.16, 0.4, 0.6, 1, and 2 g).[1] Apply the filament from underneath the mesh floor to the plantar surface of the hind paw.
-
Positive Response: A positive response is defined as a sharp withdrawal or flinching of the paw upon application of the filament.
-
Testing Procedure (Up-Down Method):
-
Begin with a mid-range filament (e.g., 0.6 g) and apply it for 3-5 seconds.
-
If there is no response, use the next higher force filament.
-
If there is a positive response, use the next lower force filament.
-
-
Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold. A significant decrease in this threshold in the this compound-treated group compared to the control group indicates mechanical allodynia.[3]
Protocol 3: Histological Assessment of Intraepidermal Nerve Fiber (IENF) Density
-
Tissue Collection: At the end of the experiment, euthanize the animal and collect a 3-mm punch biopsy from the plantar skin of the hind paw.
-
Fixation and Sectioning: Fix the tissue in an appropriate fixative (e.g., 4% paraformaldehyde), cryoprotect in sucrose, and then cut into 50 µm sections using a cryostat.
-
Immunohistochemistry:
-
Incubate the sections with a primary antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker.
-
Wash and then incubate with a fluorescently-labeled secondary antibody.
-
-
Imaging and Quantification:
-
Visualize the sections using a fluorescence microscope.
-
Count the number of individual nerve fibers crossing the dermal-epidermal junction.
-
Express the data as the number of IENFs per millimeter of epidermal length. A significant reduction in IENF density in the this compound-treated group is a key indicator of distal sensory neuropathy.[3]
-
Visualizations: Signaling Pathways and Workflows
Caption: NLRP3 inflammasome pathway in this compound-induced neurotoxicity.
Caption: General experimental workflow for a VIPN preclinical study.
References
- 1. Identification of small molecules that mitigate this compound‐induced neurotoxicity while sensitizing leukemia cells to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induced Rodent Neuropathy Model - Creative Biolabs [creative-biolabs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound-INDUCED NEUROTOXICITY IN RATS MEDIATED BY UPREGULATION OF INOS, IBA1, NESTIN, PARP AND CASPASE 3: AMELIORATIVE EFFECT OF ERYTHROPOIETIN AND THYMOQUINONE [avmj.journals.ekb.eg]
- 6. avmj.journals.ekb.eg [avmj.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. An adolescent rat model of this compound-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced peripheral neuropathy is driven by canonical NLRP3 activation and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Unlocking New Therapeutic Options for this compound-Induced Neuropathic Pain: The Impact of Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
overcoming batch-to-batch variability of Vincristine powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals may encounter due to batch-to-batch variability of Vincristine powder.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in this compound powder?
Batch-to-batch variability in this compound powder can arise from several factors throughout the manufacturing and handling process. These include:
-
Source and Manufacturing Process: Differences in the manufacturing process, including variations in the route of synthesis, solvents, reagents, and purification methods, can lead to different impurity profiles and physical properties of the final product.[1][2] Post-approval changes in the manufacturing process can also impact the drug substance's properties.[2]
-
Impurities: The presence of related compounds and degradation products can vary between batches. The United States Pharmacopeia (USP) sets limits for these related compounds.[3][4] Common impurities can include this compound N-Oxide and other related alkaloids.[5]
-
Physical Properties: Variations in particle size, crystal structure (polymorphism), and packing behavior can affect the powder's solubility and dissolution rate, leading to inconsistent experimental results.[6][7]
-
Storage and Handling: this compound Sulfate is sensitive to light and temperature. Improper storage can lead to degradation.[3] It is recommended to store the powder under refrigeration between 2°C–8°C (36°F–46°F) and protected from light.[3]
Q2: How can I assess the quality and consistency of a new batch of this compound powder?
It is crucial to perform quality control checks on each new batch of this compound powder before use in critical experiments. Recommended assessments include:
-
Visual Inspection: Check for any differences in color or texture compared to previous batches.
-
Solubility Test: Ensure the powder dissolves as expected in your chosen solvent. Any changes in dissolution rate or the presence of particulates should be noted.
-
Analytical Characterization: Perform High-Performance Liquid Chromatography (HPLC) to confirm the purity of the powder and to identify and quantify any impurities. This is the most reliable method to assess batch-to-batch consistency.
-
In Vitro Bioassay: Determine the half-maximal inhibitory concentration (IC50) of the new batch in a sensitive cell line and compare it to the IC50 values from previous batches. A significant shift in the IC50 value indicates a difference in potency.
Q3: My IC50 value for this compound has unexpectedly changed with a new batch. What are the potential reasons?
A shift in the IC50 value is a common indicator of batch-to-batch variability. Several factors can contribute to this:
-
Differences in Purity: The new batch may have a lower percentage of the active this compound compound or a higher concentration of impurities that interfere with its activity.
-
Variations in Potency: Even with similar purity levels, differences in the crystalline structure or the presence of inactive isomers can affect the biological activity of the drug.
-
Experimental Variability: It is important to rule out experimental error. Ensure that cell line passage number, cell seeding density, drug dilution preparation, and incubation times are consistent between experiments.[8] IC50 values can naturally vary between experiments, with a 1.5- to 3-fold difference often considered normal.[8]
-
Solvent and Dilution Issues: Ensure the solvent used to dissolve the this compound powder is fresh and that the serial dilutions are prepared accurately.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
If you are observing inconsistent results such as fluctuating IC50 values or variable levels of cell death with different batches of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Issue 2: Poor Solubility or Presence of Particulates
If you encounter difficulties dissolving a new batch of this compound powder or observe particulates in your stock solution:
-
Verify Solvent and Concentration: Double-check that you are using the appropriate solvent and that the concentration is within the solubility limits of this compound Sulfate. This compound Sulfate is freely soluble in water and soluble in methanol.[9]
-
Gentle Warming and Sonication: Try gently warming the solution or using a sonicator to aid dissolution. Avoid excessive heat, as it can degrade the compound.
-
Filtration: If particulates persist, you can filter the solution through a 0.22 µm sterile filter to remove any insoluble material. However, this may alter the final concentration of the drug.
-
Contact Supplier: If solubility issues persist, it could indicate a problem with the quality of the powder. Contact the supplier for assistance and to report the issue.
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
This protocol provides a general method for assessing the purity of this compound Sulfate powder.
Materials:
-
This compound Sulfate powder (test batch and reference standard)
-
HPLC-grade methanol
-
HPLC-grade water
-
Sodium dihydrogen phosphate
-
C18 HPLC column (e.g., 200 mm x 4.6 mm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.02 M sodium dihydrogen phosphate and methanol (e.g., 36:64, v/v). Adjust the pH to 4.7.[10]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound Sulfate reference standard in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a standard curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound Sulfate test batch powder in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the test batch to the reference standard. Calculate the purity of the test batch based on the area of the this compound peak relative to the total peak area. Identify and quantify any impurity peaks by comparing their retention times to known impurity standards if available. The USP states that the total of related substances should not exceed 5.0%, and no single related substance should exceed 2.0%.[3]
Protocol 2: MTT Assay for IC50 Determination
This protocol describes a method for determining the IC50 of this compound in an adherent cancer cell line.
Materials:
-
Adherent cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound Sulfate stock solution (in an appropriate solvent like sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12][13]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Reading: Shake the plate gently for 10-15 minutes to ensure complete dissolution.[11][13] Read the absorbance at 490 nm or 570 nm using a plate reader.[11][12]
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Data Presentation
Table 1: Example Comparative IC50 Data for Different Batches of this compound
| Cell Line | Batch Number | IC50 (nM) | Fold Difference from Reference |
| HeLa | Reference Batch | 1.4 | - |
| HeLa | Batch A | 1.6 | 1.14 |
| HeLa | Batch B | 3.5 | 2.5 |
| L1210 | Reference Batch | 4.4 | - |
| L1210 | Batch A | 4.2 | 0.95 |
| L1210 | Batch B | 9.8 | 2.23 |
Data is hypothetical and for illustrative purposes, based on typical values found in the literature.[14]
Visualization of this compound's Mechanism of Action
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 2. jetir.org [jetir.org]
- 3. uspbpep.com [uspbpep.com]
- 4. uspnf.com [uspnf.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. An HPLC method for the pharmacokinetic study of this compound sulfate-loaded PLGA-PEG nanoparticle formulations after injection to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
preventing Vincristine precipitation in cell culture media
Welcome to the technical support center for Vincristine Sonco-Sure®. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly the prevention of precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound Sulfate?
A1: this compound Sulfate is freely soluble in water.[1][2][3] It is recommended to prepare stock solutions in sterile, nuclease-free water. For higher concentrations, Dimethyl Sulfoxide (DMSO) can also be used.[4][5][6]
Q2: At what pH is this compound Sulfate most stable?
A2: this compound Sulfate solutions are most stable in a pH range of 3.5 to 5.5.[2][7] It is crucial to maintain the pH within this range to prevent precipitation and degradation.
Q3: Why is my this compound solution precipitating when added to my cell culture medium?
A3: Precipitation of this compound in cell culture media is a common issue. The primary reason is the pH difference between the acidic this compound stock solution (pH 3.5-5.5) and the physiological pH of most cell culture media (typically buffered around pH 7.2-7.4). This shift in pH can significantly decrease the solubility of this compound, leading to the formation of a precipitate.
Q4: How can I prevent this compound from precipitating in my cell culture medium?
A4: To prevent precipitation, it is crucial to properly prepare and dilute the this compound stock solution. Here are some key recommendations:
-
Prepare a high-concentration stock solution: Dissolve this compound Sulfate in sterile water or DMSO to create a concentrated stock solution.
-
Use a serial dilution approach: Before adding to your final culture volume, perform an intermediate dilution step in a small volume of a pH-neutral buffer or saline (e.g., 0.9% Sodium Chloride Injection).[8][9]
-
Add to media with gentle mixing: Introduce the diluted this compound solution to the cell culture medium slowly while gently swirling the flask or plate to ensure rapid and even distribution.
-
Avoid direct addition of concentrated stock to media: Do not add a highly concentrated, acidic stock solution directly into a large volume of cell culture medium.
Q5: What are the recommended storage conditions for this compound solutions?
A5: this compound Sulfate powder should be stored at -20°C.[3] Stock solutions in water or DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Aqueous solutions are not recommended to be stored for more than one day.[5] When diluted in 0.9% Sodium Chloride Injection, this compound is stable for up to 24 hours when protected from light at 25°C.[1]
Troubleshooting Guide
Issue: I observed a cloudy precipitate in my cell culture flask after adding this compound.
| Possible Cause | Troubleshooting Step |
| pH Shock | The acidic this compound stock solution was added directly to the neutral/alkaline cell culture medium, causing a rapid pH change and precipitation. |
| High Final Concentration | The desired final concentration of this compound in the media is too high, exceeding its solubility at the media's pH. |
| Improper Mixing | The this compound solution was not mixed thoroughly and quickly upon addition to the media, leading to localized high concentrations and precipitation. |
| Solution | 1. Prepare a fresh, intermediate dilution of your this compound stock in a sterile, pH-neutral buffer (e.g., PBS or 0.9% NaCl) before adding it to the bulk of the cell culture medium. 2. Add the intermediate dilution dropwise to the cell culture medium while gently swirling the flask to ensure rapid dispersal. 3. Consider preparing your final treatment medium by adding the appropriate volume of concentrated cell culture medium to a sterile saline solution containing the final desired concentration of this compound. |
Quantitative Data Summary
The solubility of this compound Sulfate in various solvents is summarized below.
| Solvent | Maximum Concentration | Reference |
| Water | 100 mg/mL | [3] |
| Water | 60 mg/mL | [4] |
| Water | 25 mg/mL | [6] |
| Water | 20 mg/mL | [10] |
| DMSO | 100 mg/mL | [4] |
| DMSO | 60 mg/mL | [6] |
| DMSO | 5 mg/mL | [5] |
| PBS (pH 7.2) | approx. 2 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Sulfate Aqueous Stock Solution
-
Materials:
-
This compound Sulfate powder (Molecular Weight: 923.04 g/mol )
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh out 9.23 mg of this compound Sulfate powder.
-
Transfer the powder to a sterile 10 mL conical tube.
-
Add 10 mL of sterile, nuclease-free water to the tube.
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
Aliquot the 1 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Treatment
-
Materials:
-
1 mM this compound Sulfate stock solution
-
Sterile 0.9% Sodium Chloride Injection or Phosphate Buffered Saline (PBS)
-
Complete cell culture medium
-
Sterile conical tubes
-
-
Procedure (Example for a final concentration of 10 nM in 10 mL of media):
-
Thaw a single aliquot of the 1 mM this compound stock solution.
-
Perform an intermediate dilution: Add 1 µL of the 1 mM stock solution to 999 µL of sterile 0.9% Sodium Chloride Injection in a sterile microcentrifuge tube. This results in a 1 µM intermediate solution.
-
Gently vortex the intermediate solution.
-
Add 100 µL of the 1 µM intermediate solution to 9.9 mL of pre-warmed complete cell culture medium.
-
Mix gently by inverting the tube or swirling the flask.
-
The final concentration of this compound in the cell culture medium is 10 nM.
-
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. This compound sulfate | Microtubules | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 8. akademiamedycyny.pl [akademiamedycyny.pl]
- 9. researchgate.net [researchgate.net]
- 10. This compound Sulfate, Apocynaceae sp. [sigmaaldrich.com]
Technical Support Center: Managing Off-Target Effects of Vincristine in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the off-target effects of Vincristine in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in primary cell cultures?
A1: The most significant off-target effect of this compound is neurotoxicity, which manifests as chemotherapy-induced peripheral neuropathy (CIPN) in clinical settings.[1][2][3][4] In primary cell cultures, particularly neuronal cultures such as Dorsal Root Ganglion (DRG) neurons or human-induced pluripotent stem cell (hiPSC)-derived neurons, this neurotoxicity is observed as:
Q2: Which primary cell culture models are most suitable for studying this compound's neurotoxicity?
A2: Several in vitro models are effective for investigating this compound-induced neurotoxicity:
-
Primary Dorsal Root Ganglion (DRG) neurons: These are sensory neurons that are particularly susceptible to this compound's toxic effects.[8][9]
-
Co-cultures of sensory neurons and Schwann cells: This model allows for the study of interactions between neurons and their supporting glial cells.[3][6]
-
Human-induced pluripotent stem cell (hiPSC)-derived neurons: These provide a human-relevant model to study neurotoxicity and potential protective agents.[1][2][10]
Q3: What are the known signaling pathways involved in this compound's off-target neurotoxicity?
A3: Research suggests that this compound-induced peripheral neuropathy is driven by neuro-inflammatory mechanisms. One key pathway involves the activation of the canonical NLRP3 inflammasome and the subsequent release of Interleukin-1β (IL-1β).[4] This inflammatory cascade contributes to the neuronal damage observed.
Troubleshooting Guides
Issue 1: Excessive cell death in neuronal cultures treated with this compound.
Possible Cause & Solution
-
High this compound Concentration: The concentration of this compound may be too high for the specific primary cell type.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration that induces desired on-target effects (e.g., anti-mitotic activity in cancer cells if co-cultured) without causing excessive neuronal death. Start with a low concentration (e.g., 0.003 µM) and titrate upwards.[9]
-
-
Sub-optimal Culture Conditions: Primary neurons are sensitive to their environment.
Issue 2: Difficulty in quantifying neurite retraction and damage.
Possible Cause & Solution
-
Inadequate Imaging and Analysis Techniques: Manual or subjective assessment of neurite outgrowth can lead to inconsistent results.
Issue 3: On-target (anti-cancer) effects are compromised when trying to reduce neurotoxicity.
Possible Cause & Solution
-
Non-selective Protective Agents: Some neuroprotective agents may interfere with this compound's anti-tumor efficacy.
-
Troubleshooting Step: Screen for small molecules that selectively protect neurons without affecting the anti-leukemic properties of this compound. For example, inhibitors of NHP2L1, such as dipyridamole, have been shown to increase the sensitivity of leukemia cells to this compound while protecting neurons.[1][2]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound on Primary Rat DRG Cultures
| Cell Type | Parameter | IC50 (µM) after 24h Exposure | IC50 (µM) 72h Post-Removal |
| Neuronal Cells | Neurite Area | 0.002 | 0.024 |
| Non-neuronal Cells | Process Area | 0.004 | 0.036 |
| Non-neuronal Cells | Cell Count | 0.088 | Not specified |
Data extracted from multiparametric image analysis of rat dorsal root ganglion cultures.[9]
Table 2: Effect of Neuroprotective Compounds on this compound-Treated hiPSC-Derived Neurons
| Compound | This compound Concentration (nM) | Outcome |
| Dipyridamole | Not Specified | Mitigated this compound's effects on neurite outgrowth and branching. |
| Quetiapine fumarate | Not Specified | Synergized with this compound in leukemia cells but mitigated neuronal toxicity. |
| Tazarotene | Not Specified | Synergized with this compound in leukemia cells but mitigated neuronal toxicity. |
Data from a study on small molecules that mitigate this compound-induced neurotoxicity.[1]
Experimental Protocols
1. Neuronal Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures for primary cells.
-
Cell Seeding: Plate primary neurons in a 96-well plate at a density of 30,000 cells per well.
-
Treatment: Add this compound at various concentrations (with a final DMSO concentration of 0.1%). Incubate for a period equivalent to twice the doubling time of the cells.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate overnight at 37°C.
-
Solubilization: Add 100 µL of 10% SDS in 0.01 M HCl to each well.
-
Readout: After overnight incubation, measure the absorbance at 540 nm using a microplate reader.
2. Neuronal Death Assessment (LDH Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Culture and Treatment: Culture primary neurons in a 96-well plate and treat with this compound as required for your experiment.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Mix the supernatant with the reaction mixture provided in the kit.
-
Incubation: Incubate the mixture at room temperature for the time specified in the kit's instructions.
-
Readout: Measure the absorbance at the recommended wavelength (usually 490 nm) to determine the amount of LDH released.
3. Neurite Outgrowth Analysis
This protocol provides a method for quantifying changes in neurite morphology.
-
Cell Culture: Plate primary neurons on a suitable substrate (e.g., laminin-coated plates) and allow them to extend neurites.
-
Treatment: Treat the cells with this compound and/or potential neuroprotective compounds.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker such as β-III tubulin.
-
Imaging: Acquire images using a high-content imaging system.
-
Quantification: Use automated image analysis software to measure parameters such as total neurite length, number of branches, and total neurite area per neuron.
Visualizations
Caption: this compound-induced neurotoxicity signaling pathway.
Caption: Workflow for assessing neuroprotective compounds.
Caption: Troubleshooting excessive cell death.
References
- 1. Identification of small molecules that mitigate this compound‐induced neurotoxicity while sensitizing leukemia cells to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 3. In vitro model of Chemotherapy induced neuropathy - this compound - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 4. This compound-induced peripheral neuropathy is driven by canonical NLRP3 activation and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. In vitro model of Chemotherapy induced neuropathy - this compound - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 7. researchgate.net [researchgate.net]
- 8. Modeling chemotherapy induced peripheral neuropathy (CIPN) in vitro: Prospects and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of novel neuroprotectants against this compound-induced neurotoxicity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vincristine-Induced Cell Stress & Artifacts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with vincristine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions in a direct question-and-answer format.
Issue 1: High levels of necrosis are observed instead of the expected apoptotic cell death.
-
Question: My cell viability assay (e.g., Annexin V/PI staining) shows a significant population of Annexin V-positive and PI-positive cells, as well as PI-positive only cells, suggesting necrosis or late-stage apoptosis rather than clean early apoptotic induction. Why is this happening?
-
Answer: While this compound's primary mechanism is to induce mitotic arrest leading to apoptosis, several factors can shift the cell death mechanism towards necrosis.[1][2] High concentrations of this compound can lead to overwhelming cellular stress, causing cells to bypass the programmed apoptotic pathways and undergo necrosis.[3] Additionally, prolonged exposure times can also result in secondary necrosis as apoptotic bodies lose membrane integrity. Different cell lines also exhibit varied sensitivity and morphological responses to this compound.[4][5]
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that induces apoptosis without causing excessive necrosis. Start with a broad range of concentrations and narrow down to the IC50 value for your specific cell line.
-
Time-Course Experiment: Harvest cells at multiple time points after this compound treatment (e.g., 12, 24, 48, 72 hours) to identify the optimal window for observing early apoptosis before the onset of significant secondary necrosis.
-
Cell Line Characterization: Be aware that some cell lines may be more prone to necrotic cell death in response to this compound. For example, MCF-7 cells have been shown to adopt a senescent-like morphology rather than undergoing rapid apoptosis like HeLa cells.[4]
-
Confirm with Multiple Assays: Use complementary assays to confirm the mode of cell death. For example, assess caspase activation (caspase-3, -8, -9) as a marker for apoptosis.[1][6]
-
Issue 2: Unexpected changes in cellular morphology are observed at sub-lethal concentrations.
-
Question: Even at concentrations below the IC50, I'm observing significant changes in cell shape, such as flattening, enlargement, or the formation of micronuclei. Are these expected artifacts?
-
Answer: Yes, these morphological changes are consistent with the mechanism of action of this compound. As a microtubule-destabilizing agent, this compound affects the cytoskeleton even in interphase cells, which can lead to alterations in cell shape.[4] The G2/M arrest caused by this compound can lead to the formation of enlarged, flattened cells.[7][8] Micronuclei formation is also a common outcome of mitotic catastrophe, where the cell fails to properly segregate its chromosomes.[5]
Troubleshooting Steps:
-
Correlate with Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of your treated cells. An accumulation of cells in the G2/M phase would confirm that the morphological changes are linked to mitotic arrest.[7][9][10]
-
Immunofluorescence for Cytoskeleton: Stain cells for α-tubulin and F-actin to directly visualize the disruption of the microtubule network and any secondary effects on the actin cytoskeleton.[4]
-
Dose-Response for Morphological Changes: Quantify the percentage of cells exhibiting these morphological changes at different this compound concentrations to establish a dose-dependent relationship.
-
Issue 3: High variability in experimental results between replicates.
-
Question: I am seeing significant well-to-well or plate-to-plate variability in my cell viability or proliferation assays. What could be the cause?
-
Answer: High variability in cell-based assays with this compound can stem from several factors related to basic cell culture and assay procedures. Cell density at the time of treatment is a critical factor, as cells in different growth phases can respond differently to this compound. Inconsistent exposure times and uneven drug distribution can also contribute to variability.
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure a consistent number of viable cells are seeded in each well. Perform a growth curve for your cell line to determine the optimal seeding density that ensures cells are in the logarithmic growth phase during treatment.
-
Pre-incubation: Allow cells to adhere and stabilize for 24 hours after seeding before adding this compound.
-
Pipetting Technique: Ensure proper mixing of this compound in the media before adding it to the wells. When adding the drug, do so gently to avoid disturbing the cell monolayer.
-
Edge Effects: Be mindful of the "edge effect" in microplates, where wells on the perimeter may experience different temperature and humidity conditions. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, providing a reference for designing experiments.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 40 | [11] |
| MCF-7 | Breast Cancer | 5 | [11] |
| VCR/MCF7 (resistant) | Breast Cancer | 10,574 | [12] |
| 1A9 | Ovarian Cancer | 4 | [11] |
| SH-SY5Y | Neuroblastoma | 1.6 - 100 | [6][11] |
| HeLa | Cervical Cancer | ~10 | [5] |
| K562 | Chronic Myelogenous Leukemia | ~600 | [7] |
Note: IC50 values can vary depending on the assay conditions, exposure time, and specific cell line passage number.
Key Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of viability.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14][15]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13][14]
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
-
Procedure:
-
Seed and treat cells with this compound as described above.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[16][17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18][19]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Reagents:
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Seed and treat cells with this compound.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
4. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of ROS using a fluorescent probe.
-
Reagents:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
PBS or HBSS
-
-
Procedure:
-
Seed and treat cells with this compound. Include a positive control (e.g., H2O2) and a negative control.
-
Wash the cells with PBS or HBSS.
-
Load the cells with 10 µM H2DCFDA in serum-free medium and incubate for 30-40 minutes at 37°C in the dark.[21][22]
-
Wash the cells twice with PBS or HBSS to remove excess probe.[22]
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action leading to apoptosis.
Caption: this compound-induced mitochondrial stress pathway.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. brieflands.com [brieflands.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound on cell survival, cell cycle progression, and mitotic accumulation in asynchronously growing Sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell cycle-dependent mechanisms underlie this compound-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Exploring the mechanism of resistance to this compound in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Involvement of reactive oxygen species in multidrug resistance of a this compound‐selected lymphoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Vincristine and Paclitaxel on Cell Viability
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Vincristine and Paclitaxel are two potent microtubule-targeting agents widely employed in cancer chemotherapy. While both drugs disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, their distinct mechanisms of action result in differential effects on cell viability across various cell types. This guide provides a comparative analysis of their performance, supported by experimental data, detailed protocols, and visual representations of their molecular pathways.
Mechanism of Action: A Tale of Two Microtubule Inhibitors
This compound, a vinca alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus), exerts its cytotoxic effects by inhibiting the polymerization of tubulin dimers into microtubules.[1][2][3][4] This disruption of microtubule assembly leads to the formation of dysfunctional mitotic spindles, causing cells to arrest in the metaphase of mitosis.[2][4][5] Prolonged metaphase arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][5]
In contrast, Paclitaxel, a taxane originally derived from the bark of the Pacific yew tree (Taxus brevifolia), functions by stabilizing microtubules and preventing their depolymerization.[6][7][8][9] This hyper-stabilization results in the formation of abnormal microtubule bundles and multiple asters during mitosis, which also disrupts the normal mitotic spindle function.[6] The cell is unable to proceed through anaphase, leading to a sustained mitotic block at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[7][9][10]
Comparative Effects on Cell Viability: A Data-Driven Overview
The differential mechanisms of this compound and Paclitaxel translate to varying degrees of efficacy in different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values and other measures of cell viability from various studies. A lower IC50 value indicates greater potency.
| Cell Line | Drug | IC50 Value | Incubation Time | Assay Method | Reference |
| MCF-7 (Breast Cancer) | This compound | 239.51 µmol/mL | 48 hours | MTT Assay | [11] |
| Paclitaxel | 64.46 µmol/mL | 48 hours | MTT Assay | [11] | |
| PC-3 (Prostate Cancer) | This compound | 44.8 nM | Not Specified | MTT Assay | [12] |
| Paclitaxel | 2.81 nM | Not Specified | MTT Assay | [12] | |
| A549 (Lung Cancer) | This compound | ~15-fold lower than in A549/CDDP | Not Specified | MTT Assay | [13] |
| Paclitaxel | ~39-fold lower than in A549/CDDP | Not Specified | MTT Assay | [13] | |
| Normal Human Lymphocytes | This compound | 38.77% inhibition at 250 µg/ml | 72 hours | MTT Assay | [14] |
| Paclitaxel | 27.07% inhibition at 250 µg/ml | 72 hours | MTT Assay | [14] | |
| P493-6 (Lymphoma) | This compound | Higher cell death than Paclitaxel at 2, 10, and 20 nmol/L | 72 hours | Flow Cytometry (PI) | [15] |
| Paclitaxel | Lower cell death than this compound at 2, 10, and 20 nmol/L | 72 hours | Flow Cytometry (PI) | [15] |
Experimental Protocols
A detailed understanding of the methodologies used to generate cell viability data is crucial for interpretation and replication. The following is a representative protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
MTT Cell Viability Assay Protocol
Objective: To determine the cytotoxic effects of this compound and Paclitaxel on a given cell line.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Cells of interest
-
This compound and Paclitaxel stock solutions
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Paclitaxel in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include wells with untreated cells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[16]
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (which represent 100% viability).
-
Plot the cell viability against the drug concentration to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
Signaling Pathways and Experimental Workflow
To visually represent the complex processes involved, the following diagrams illustrate the signaling pathways affected by this compound and Paclitaxel and the general workflow of a cell viability experiment.
Caption: Signaling pathways of this compound and Paclitaxel leading to apoptosis.
Caption: Experimental workflow for a typical MTT cell viability assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. molbiolcell.org [molbiolcell.org]
- 9. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. Topological properties and in vitro identification of essential nodes of the Paclitaxel and this compound interactomes in PC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating Vincristine's Anti-Tumor Efficacy in a Novel Patient-Derived Xenograft Model of Diffuse Large B-cell Lymphoma
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-tumor effects of Vincristine in a new patient-derived xenograft (PDX) model of Diffuse Large B-cell Lymphoma (DLBCL). It offers a comparative analysis of this compound against standard-of-care chemotherapeutics and a related vinca alkaloid, supported by detailed experimental protocols and data visualization to aid in the design and interpretation of preclinical studies.
Introduction to this compound and the New Cancer Model
This compound, a vinca alkaloid derived from the Madagascar periwinkle, is a cornerstone of many chemotherapy regimens, particularly for hematological malignancies.[1][2] Its primary mechanism of action involves the disruption of microtubule polymerization, a critical process for cell division. By binding to tubulin, this compound inhibits the formation of the mitotic spindle, leading to cell cycle arrest at the metaphase and subsequent apoptosis.[1][2][3]
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a powerful preclinical tool. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, thus offering a more predictive assessment of therapeutic efficacy. This guide focuses on a newly established PDX model of relapsed/refractory DLBCL, a common and aggressive form of non-Hodgkin lymphoma, to evaluate the anti-tumor activity of this compound.
Comparative Efficacy Analysis
To rigorously assess this compound's therapeutic potential in this new DLBCL PDX model, its efficacy is compared against key therapeutic alternatives:
-
R-CHOP Components: The R-CHOP regimen (Rituximab, Cyclophosphamide, Doxorubicin, this compound, Prednisone) is the standard first-line treatment for DLBCL.[3][4][5] Comparing this compound as a monotherapy to the other cytotoxic components of this regimen (Cyclophosphamide and Doxorubicin) will delineate its specific contribution to the overall therapeutic effect.
-
Vinorelbine: A semi-synthetic vinca alkaloid, Vinorelbine also targets microtubule dynamics but exhibits different pharmacological properties and toxicity profiles.[6][7] Comparing this compound to Vinorelbine provides insights into the nuances of microtubule-targeting agents within the same class.
In Vivo Efficacy in DLBCL PDX Model
The following table summarizes the expected quantitative outcomes from an in vivo study in the DLBCL PDX model. Tumor growth inhibition (TGI) is a key metric, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Survival Benefit (Median, Days) |
| Vehicle Control | - | Intravenous | 1500 ± 250 | 0 | 25 |
| This compound | 1 mg/kg | Intravenous | 750 ± 150 | 50 | 35 |
| Cyclophosphamide | 20 mg/kg | Intraperitoneal | 600 ± 120 | 60 | 40 |
| Doxorubicin | 2 mg/kg | Intravenous | 675 ± 140 | 55 | 38 |
| Vinorelbine | 10 mg/kg | Intravenous | 825 ± 160 | 45 | 33 |
In Vitro Cytotoxicity in DLBCL PDX-derived Cells
Cells dissociated from the PDX tumors can be cultured for in vitro assays to determine the direct cytotoxic effects of the drugs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | IC50 (nM) after 72h |
| This compound | 15 |
| Cyclophosphamide | 1500 |
| Doxorubicin | 50 |
| Vinorelbine | 25 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following section outlines the key protocols for the in vivo and in vitro experiments.
In Vivo PDX Model Efficacy Study
-
PDX Model Establishment: Tumor fragments from a patient with relapsed/refractory DLBCL are surgically implanted subcutaneously into the flank of 6-8 week old female NOD/SCID gamma (NSG) mice.
-
Tumor Growth Monitoring: Tumor volumes are measured twice weekly using digital calipers, calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Drug Administration:
-
This compound (1 mg/kg) is administered intravenously once weekly.
-
Cyclophosphamide (20 mg/kg) is administered intraperitoneally once weekly.
-
Doxorubicin (2 mg/kg) is administered intravenously once weekly.
-
Vinorelbine (10 mg/kg) is administered intravenously once weekly.
-
Vehicle control (saline) is administered intravenously once weekly.
-
-
Efficacy Endpoints:
-
Primary endpoint: Tumor growth inhibition at day 21.
-
Secondary endpoint: Overall survival.
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
In Vitro Assays Using PDX-Derived Cells
-
Cell Isolation: Freshly excised PDX tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cell Viability (MTT) Assay:
-
Seed 5,000 PDX-derived cells per well in a 96-well plate.
-
After 24 hours, treat cells with serial dilutions of this compound, Cyclophosphamide, Doxorubicin, and Vinorelbine for 72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.
-
Calculate IC50 values using non-linear regression analysis.
-
-
Apoptosis (Annexin V) Assay:
-
Treat 1 x 10⁶ PDX-derived cells with the IC50 concentration of each drug for 48 hours.
-
Wash cells and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Analyze the percentage of apoptotic cells (Annexin V-positive, PI-negative) by flow cytometry.
-
-
Cell Cycle Analysis:
-
Treat 1 x 10⁶ PDX-derived cells with the IC50 concentration of each drug for 24 hours.
-
Fix cells in 70% ethanol and stain with propidium iodide (PI) containing RNase A.
-
Analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) by flow cytometry.
-
-
Western Blot for Tubulin Polymerization:
-
Treat PDX-derived cells with this compound and Vinorelbine at their IC50 concentrations for 24 hours.
-
Lyse cells and separate soluble (unpolymerized) and insoluble (polymerized) tubulin fractions by centrifugation.
-
Resolve protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against α-tubulin and β-tubulin.
-
Analyze the ratio of polymerized to unpolymerized tubulin.
-
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental procedures enhance understanding and clarity.
Caption: this compound's mechanism of action.
Caption: In vivo PDX experimental workflow.
Caption: Logic of in vitro assays.
Conclusion
This guide provides a robust framework for the preclinical validation of this compound in a new DLBCL PDX model. By employing a multi-faceted approach that combines in vivo efficacy studies with a panel of in vitro mechanistic assays, researchers can generate a comprehensive data package to support the continued development and clinical application of this compound. The comparative nature of this guide, pitting this compound against both standard-of-care agents and a closely related compound, allows for a nuanced understanding of its therapeutic potential in a clinically relevant setting. The provided protocols and visualizations are intended to serve as a practical resource for scientists in the field of oncology drug discovery and development.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. go.drugbank.com [go.drugbank.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Cross-Validation of Vincristine's Mechanism of Action with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to elucidate the mechanism of action of the widely used chemotherapeutic agent, Vincristine. By cross-validating its effects with genetic knockdown studies, we aim to offer a clearer understanding of its molecular targets and the pathways it modulates. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological processes to support further research and drug development efforts.
Unraveling this compound's Impact: A Comparative Look at Genetic Knockdown Studies
This compound, a vinca alkaloid derived from the Madagascar periwinkle, is a cornerstone of many chemotherapy regimens.[1] Its primary mechanism of action involves the disruption of microtubule dynamics by binding to β-tubulin, which leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3] However, the precise signaling cascades and the full spectrum of genes that modulate cellular response and resistance to this compound are still under active investigation.
Genetic knockdown technologies, such as RNA interference (siRNA) and CRISPR-Cas9, have become invaluable tools for validating drug targets and identifying genes that influence drug sensitivity. By selectively silencing specific genes, researchers can observe how the absence of a particular protein affects the cell's response to this compound, thereby confirming its role in the drug's mechanism of action or in the development of resistance.
This guide synthesizes findings from key studies that have employed these genetic tools to dissect the molecular underpinnings of this compound's efficacy.
Quantitative Data Summary
The following tables summarize quantitative data from studies that have used genetic knockdowns to investigate the effects of this compound.
Table 1: Impact of Gene Knockdown on this compound IC50 Values
This table presents the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines following the knockdown of specific genes. A lower IC50 value indicates increased sensitivity to the drug.
| Cell Line | Gene Knockdown | This compound IC50 (Control) | This compound IC50 (Knockdown) | Fold Change in Sensitivity | Reference |
| SH-SY5Y (Neuroblastoma) | - | 0.1 µM | - | - | [1] |
| AGS (Gastric Cancer) | - | 300 nM | - | - | [4] |
| MKN45 (Gastric Cancer) | - | 300 nM | - | - | [4] |
Note: Specific IC50 values for knockdown experiments were not explicitly provided in the searched literature.
Table 2: Genome-Wide CRISPR Screen for this compound Resistance in DLBCL Cells (SU-DHL-5)
This table highlights the top genes identified in a genome-wide CRISPR-Cas9 screen whose knockout conferred resistance to this compound in a Diffuse Large B-Cell Lymphoma (DLBCL) cell line. The log-fold change (LFC) indicates the enrichment of cells with the specific gene knockout in the this compound-treated population compared to the control. A positive LFC suggests a role in conferring resistance.
| Gene | Description | Log-Fold Change (LFC) | p-value | Reference |
| USP28 | Ubiquitin Specific Peptidase 28 | 2.8 | < 0.001 | [5] |
| TP53BP1 | Tumor Protein P53 Binding Protein 1 | 2.5 | < 0.001 | [5] |
| KIF18B | Kinesin Family Member 18B | 2.2 | < 0.001 | [5] |
| ATM | ATM Serine/Threonine Kinase | 1.9 | < 0.01 | [5] |
| CHEK2 | Checkpoint Kinase 2 | 1.8 | < 0.01 | [5] |
Table 3: Effect of this compound on Gene Expression in Cancer Cell Lines
This table presents the fold change in the expression of key apoptosis and cell cycle-related genes in response to this compound treatment in different cancer cell lines, as determined by quantitative real-time PCR (qRT-PCR).
| Cell Line | Gene | Treatment | Fold Change in mRNA Expression | Reference |
| SH-SY5Y (Neuroblastoma) | Caspase-3 | 0.1 µM this compound (24h) | Increased (significant, P<0.05) | [1] |
| SH-SY5Y (Neuroblastoma) | Caspase-9 | 0.1 µM this compound (24h) | Increased (significant, P<0.05) | [1] |
| SH-SY5Y (Neuroblastoma) | Cyclin B | 0.1 µM this compound (24h) | Increased (significant, P<0.05) | [1] |
| SH-SY5Y (Neuroblastoma) | Cyclin D | 0.1 µM this compound (24h) | Decreased (significant, P<0.05) | [1] |
| AGS (Gastric Cancer) | Bax | 300 nM this compound (hypoxia) | 2.07 | [3][4] |
| AGS (Gastric Cancer) | Bcl-2 | 300 nM this compound (hypoxia) | 4.09 | [3][4] |
| MKN45 (Gastric Cancer) | Bax | 300 nM this compound (hypoxia) | 5.21 | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Genome-Wide CRISPR-Cas9 Screen for this compound Resistance
-
Cell Line: SU-DHL-5 (Diffuse Large B-Cell Lymphoma)
-
CRISPR Library: Human GeCKO v2 library, targeting 19,050 genes with 6 sgRNAs per gene.
-
Lentiviral Transduction: SU-DHL-5 cells were transduced with the lentiviral library at a multiplicity of infection (MOI) of 0.3 to ensure that most cells received a single sgRNA.
-
Drug Selection: Transduced cells were selected with puromycin. Following selection, the cell population was split into a control group and a this compound-treated group. The this compound concentration was determined based on the IC20 (the concentration that inhibits 20% of cell growth) to apply selective pressure.
-
Sample Collection and Analysis: Genomic DNA was isolated from the control and this compound-treated cells at multiple time points. The sgRNA sequences were amplified by PCR and subjected to next-generation sequencing.
-
Data Analysis: The frequency of each sgRNA in the treated versus control populations was compared to identify sgRNAs that were enriched or depleted. Gene-level scores were calculated to determine which gene knockouts conferred a fitness advantage (resistance) in the presence of this compound.[5]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Lines: SH-SY5Y (Neuroblastoma), AGS and MKN45 (Gastric Cancer)
-
Treatment: Cells were treated with the indicated concentrations of this compound for specified durations. For the gastric cancer cell lines, experiments were conducted under hypoxic conditions (1% O2).
-
RNA Extraction: Total RNA was extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: Real-time PCR was performed using a thermal cycler with SYBR Green master mix and gene-specific primers. The relative expression of target genes was normalized to an internal control gene (e.g., GAPDH or β-actin).
-
Data Analysis: The fold change in gene expression was calculated using the 2-ΔΔCt method.[1][3][4]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Drug Treatment: The cells were then treated with various concentrations of this compound.
-
Incubation: Following the treatment period, the medium was removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The plates were incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the untreated control. IC50 values were calculated by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[1]
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: this compound's mechanism of action and resistance pathways.
Experimental Workflows
Caption: Experimental workflows for CRISPR screening and siRNA validation.
Logical Relationships
Caption: Logical relationship between this compound, gene knockouts, and cell fate.
References
- 1. This compound induces cell cycle arrest and apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 4. The Effect of this compound on Hypoxic, Apoptotic, and Autophagic Gene Expressions in Gastric Cancer Cells under Hypoxic Conditions [mejc.sums.ac.ir]
- 5. biorxiv.org [biorxiv.org]
A Comparative Analysis of Synthetic Vincristine Derivatives and the Natural Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of synthetic derivatives of vincristine versus the natural compound, a cornerstone of chemotherapy for decades. We will delve into their mechanisms of action, compare their performance using preclinical data, and provide detailed experimental protocols for key assays.
Introduction to this compound and its Derivatives
This compound is a naturally occurring vinca alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus. Its potent anti-cancer activity stems from its ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. However, its clinical use is often limited by significant side effects, most notably peripheral neuropathy.[1] This has driven the development of semi-synthetic derivatives, such as vinorelbine and vinflunine, with the aim of improving the therapeutic index by enhancing anti-tumor efficacy and reducing toxicity.[2]
Mechanism of Action: Targeting Microtubules
Both natural this compound and its synthetic derivatives share a fundamental mechanism of action: the disruption of microtubule function. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is crucial for chromosome segregation during cell division.
Vinca alkaloids bind to β-tubulin, the building block of microtubules, at a specific site known as the vinca domain. This binding inhibits the polymerization of tubulin into microtubules. At higher concentrations, they can also induce the depolymerization of existing microtubules. The net effect is a disruption of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent cell death.[3]
While the primary target is the same, subtle differences in the interaction with tubulin and microtubule dynamics have been observed between this compound and its derivatives, which may account for their varying efficacy and toxicity profiles. For instance, vinflunine has been shown to have a weaker binding affinity to tubulin than other vinca alkaloids, which may contribute to its reduced neurotoxicity.[4]
Figure 1: Signaling pathway of Vinca alkaloids.
Preclinical Efficacy: A Data-Driven Comparison
The following tables summarize preclinical data comparing the in vitro cytotoxicity and in vivo anti-tumor activity of this compound and its synthetic derivatives.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | P388 | Murine Leukemia | 2.5 |
| P388/VNR | Vinorelbine-Resistant Murine Leukemia | 15 | |
| A549 | Human Lung Carcinoma | 40[5] | |
| MCF-7 | Human Breast Adenocarcinoma | 5[5] | |
| 1A9 | Human Ovarian Carcinoma | 4[5] | |
| SY5Y | Human Neuroblastoma | 1.6[5] | |
| Vinblastine | P388 | Murine Leukemia | 1.5 |
| P388/VNR | Vinorelbine-Resistant Murine Leukemia | 2.5 | |
| Vinorelbine | P388 | Murine Leukemia | 6.5 |
| P388/VNR | Vinorelbine-Resistant Murine Leukemia | 100 | |
| Vinflunine | P388 | Murine Leukemia | 10 |
| P388/VNR | Vinorelbine-Resistant Murine Leukemia | 15 |
Data for P388 and P388/VNR cell lines adapted from a study on vinorelbine resistance.[6] Data for human cancer cell lines for this compound from a separate study.[5]
In Vivo Anti-tumor Activity
Tumor growth inhibition is a key measure of a drug's efficacy in preclinical animal models. It is often expressed as the percentage of tumor growth in treated animals relative to untreated controls (T/C %). A lower T/C % indicates greater anti-tumor activity.
| Compound | Xenograft Model | Cancer Type | Optimal T/C (%) |
| Vinflunine | LX-1 | Human Lung Carcinoma | 23[7] |
| MX-1 | Human Breast Carcinoma | 26[7] | |
| NCI-H69 | Human Small Cell Lung Cancer | 36[8] | |
| Vinorelbine | LX-1 | Human Lung Carcinoma | >50 (less active)[7] |
| MX-1 | Human Breast Carcinoma | >50 (less active)[7] |
Data adapted from preclinical studies evaluating the in vivo activity of vinflunine and vinorelbine.[7][8] A study reported superior overall antitumor activity of vinflunine compared to vinorelbine in a panel of human tumor xenografts, with vinflunine achieving a 64% overall response rate compared to 27% for vinorelbine.[9]
Neurotoxicity Profile: A Key Differentiator
A significant limitation of this compound therapy is its dose-limiting neurotoxicity. Preclinical studies suggest that synthetic derivatives may offer a better safety profile in this regard.
A quantitative assay on cultured rat midbrain cells demonstrated the following relative neurotoxicity: This compound > Vindesine > Vinblastine .[10] This correlates with clinical observations.[10] While direct quantitative comparisons with newer derivatives are limited, studies suggest that vinorelbine has a lower affinity for axonal microtubules, which may explain its reduced neurotoxicity compared to this compound.[11] Similarly, the weaker tubulin binding affinity of vinflunine is thought to contribute to a lower risk of neurotoxicity.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the vinca alkaloids (natural and synthetic) for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium or PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value for each compound.
Figure 2: MTT assay workflow.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Reaction Setup: On ice, prepare reaction mixtures containing tubulin, GTP, and the test compounds (vinca alkaloids) at various concentrations in polymerization buffer.
-
Initiate Polymerization: Transfer the reaction mixtures to a pre-warmed (37°C) cuvette or 96-well plate.
-
Monitor Polymerization: Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the treated samples to the untreated control to determine the inhibitory effect of the compounds on tubulin polymerization.
Figure 3: Tubulin polymerization assay workflow.
Conclusion
The development of synthetic this compound derivatives represents a significant advancement in the quest for more effective and less toxic cancer chemotherapeutics. Preclinical data suggests that while natural this compound remains a potent anti-cancer agent, derivatives like vinorelbine and particularly vinflunine may offer an improved therapeutic window. Vinflunine, in several preclinical models, has demonstrated superior in vivo anti-tumor activity compared to vinorelbine. Furthermore, the available evidence points towards a reduced neurotoxicity potential for these synthetic analogs.
This guide provides a snapshot of the current preclinical landscape. Further head-to-head comparative studies, especially in a wider range of human cancer models and with more detailed toxicological profiling, are warranted to fully elucidate the relative merits of these compounds and guide future drug development efforts.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Assessment of genotoxicity of this compound, vinblastine and vinorelbine in human cultured lymphocytes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical in vivo antitumor activity of vinflunine, a novel fluorinated Vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncodesign.com [oncodesign.com]
- 9. Superior in vivo experimental antitumour activity of vinflunine, relative to vinorelbine, in a panel of human tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlation of the clinical neurotoxicity of the vinca alkaloids this compound, vinblastine, and vindesine with their effects on cultured rat midbrain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Vincristine and Novel Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the classic microtubule-targeting agent (MTA) vincristine with newer agents, focusing on their mechanisms of action and in vitro potency. Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport. Their dynamic nature makes them a prime target for anticancer therapies. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes complex biological and experimental processes to aid in research and development.
Classification and Mechanisms of Action
Microtubule-targeting agents are broadly classified into two main groups based on their effect on tubulin dynamics:
-
Microtubule Destabilizing Agents: These agents inhibit the polymerization of tubulin into microtubules, leading to a loss of microtubule mass and disruption of the mitotic spindle.
-
Microtubule Stabilizing Agents: These agents enhance tubulin polymerization and prevent the disassembly of microtubules, resulting in the formation of abnormal, nonfunctional microtubule bundles.
Both classes of drugs ultimately disrupt the delicate balance of microtubule dynamics required for proper spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
This compound: A classic vinca alkaloid, this compound binds to β-tubulin at the "vinca domain," preventing its polymerization into microtubules. This leads to the depolymerization of existing microtubules and mitotic arrest.[1]
Eribulin: A synthetic analog of the marine sponge product halichondrin B, eribulin has a unique mechanism. It binds to the plus ends of microtubules, suppressing their growth phase without affecting the shortening phase. This end-capping activity leads to the sequestration of tubulin into non-productive aggregates, ultimately causing mitotic blockage and apoptosis.[1]
Cabazitaxel: A second-generation taxane, cabazitaxel is a microtubule stabilizer. It binds to the β-tubulin subunit on the inside of the microtubule, promoting its assembly from tubulin dimers and inhibiting its disassembly. This leads to the formation of overly stable, dysfunctional microtubules, which also results in mitotic arrest.[2]
Comparative In Vitro Potency
The potency of microtubule-targeting agents is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize IC50 values for this compound, eribulin, and other agents across various cancer cell lines.
Disclaimer: The data presented below are compiled from different studies. Direct comparison of IC50 values should be made with caution, as experimental conditions such as cell culture medium, assay duration, and measurement technique can significantly influence the results.
Table 1: Potency (IC50) in Lung Cancer Cell Lines
| Cell Line | Drug | IC50 Concentration | Source |
| H378 | Eribulin | < 1.5 nM | [3] |
| H446 | Eribulin | < 1.5 nM | [3] |
| H841 | Eribulin | < 1.5 nM | [3] |
| H69 | Eribulin | 3.6 nM | [3] |
| H748 | Eribulin | 6.2 nM | [3] |
| A549 | This compound | See Source | [4] |
Table 2: Potency (IC50) in Breast Cancer Cell Lines
| Cell Line | Drug | IC50 Concentration | Source |
| MCF-7 | This compound | See Source | [4] |
| HTB-26 | Compound 1 | 10-50 µM | [5] |
| HTB-26 | Compound 2 | 10-50 µM | [5] |
*Note: Compounds 1 and 2 are novel investigational agents, not directly related to the primary drugs of comparison, but included to show the range of potencies being explored.
Table 3: Potency (IC50) in Other Cancer Cell Lines
| Cell Line | Drug | IC50 Concentration | Source |
| HeLa (Cervical) | This compound | 50 nM (for effect) | [6] |
| PC-3 (Prostate) | Compound 1 | 10-50 µM | [5] |
| HepG2 (Liver) | Compound 2 | 10-50 µM | [5] |
| UKF-NB-3 (Neuroblastoma) | This compound | Varies | [7] |
Key Experimental Protocols
IC50 Determination via MTT Assay
This protocol determines the concentration of a drug that inhibits cell growth by 50%.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, eribulin) in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the direct effect of compounds on the polymerization of purified tubulin in vitro.
Methodology (Fluorescence-Based):
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter that binds to polymerized microtubules.
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution. Add the test compounds at various concentrations. Include a positive control (e.g., paclitaxel for polymerization, this compound for inhibition) and a negative (vehicle) control.
-
Initiate Polymerization: Initiate the polymerization reaction by incubating the plate at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 450 nm emission). Polymerization is indicated by an increase in fluorescence.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The effect of the compound can be quantified by comparing the rate of polymerization or the maximum polymer mass to the controls.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following drug treatment.
Methodology:
-
Cell Treatment: Culture cells in the presence of the test compound at a relevant concentration (e.g., IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization, then wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI), a DNA-intercalating dye, and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in the S phase will have an intermediate amount. Quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
References
- 1. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eribulin inhibits the growth of small cell lung cancer cell lines alone and with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule disrupting chemotherapeutics result in enhanced proteasome-mediated degradation and disappearance of tubulin in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Vincristine in Combination with Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Vincristine, a vinca alkaloid derived from the Madagascar periwinkle, has been a cornerstone of combination chemotherapy for decades. Its mechanism of action, the inhibition of microtubule polymerization leading to mitotic arrest, makes it a potent anti-cancer agent.[1] However, its efficacy is significantly enhanced and its toxicity profile managed when used in combination with other chemotherapeutic drugs. This guide provides a comparative study of this compound in key combination regimens, presenting experimental data, detailed protocols, and visualizations of the underlying mechanisms to aid in research and drug development.
Data Presentation: Comparative Efficacy of this compound Combinations
The following tables summarize the performance of common this compound-based combination therapies across different cancer types. The data is compiled from various clinical trials and preclinical studies to provide a comparative overview of response rates and survival.
Table 1: Clinical Efficacy of this compound Combinations in Lymphoma
| Regimen | Cancer Type | Overall Response Rate (ORR) | Complete Response (CR) | Key Findings & Citation(s) |
| CHOP | Non-Hodgkin Lymphoma | Varies by subtype | - | A standard first-line treatment for many types of NHL.[2] |
| R-CHOP | Diffuse Large B-cell Lymphoma (DLBCL) | ~85.7% | ~54.3% | Addition of Rituximab to CHOP significantly improves outcomes in CD20-positive lymphomas.[3][4] |
| Mini-CHOP | Elderly DLBCL patients | - | - | A reduced-dose version of CHOP for older patients to manage toxicity. |
Table 2: Clinical Efficacy of this compound Combinations in Solid Tumors and Leukemia
| Regimen | Cancer Type | Overall Response Rate (ORR) | Complete Response (CR) | Key Findings & Citation(s) |
| This compound + Prednisone | Acute Lymphoblastic Leukemia (ALL) | High, especially in first remission | 100% (first treatment) | Highly effective for inducing remission in childhood ALL.[5] |
| This compound + Etoposide | Small-Cell Lung Cancer (Extensive Disease) | 70% | - | An effective regimen with reduced toxicity compared to some other combinations.[6] |
| This compound + Topotecan + Doxorubicin (TVD) | Recurrent/Refractory Neuroblastoma | 64% | 16% | Active and well-tolerated in heavily pre-treated pediatric patients.[7] |
| This compound + Cyclophosphamide + Topotecan (VTC) | Refractory/Relapsed Pediatric Solid Tumors | - | 9% (1 of 11 patients) | Showed limited but tolerable activity in a salvage setting.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for in vitro and in vivo studies of this compound combinations.
In Vitro Protocol: Evaluating this compound and Prednisone in Leukemia Cell Lines
This protocol is adapted from studies on the effects of this compound and Prednisone on acute lymphoblastic leukemia (ALL) cell lines.[9]
-
Cell Culture:
-
Human ALL cell lines (e.g., JM1, SUP-B15) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Preparation:
-
This compound sulfate and Prednisone are dissolved in an appropriate solvent (e.g., sterile water or DMSO) to create stock solutions.
-
Serial dilutions are made in the culture medium to achieve the desired final concentrations (e.g., this compound: 0.1 to 4.0 µM; Prednisone: 0.1 to 12.0 µM).
-
-
Cell Viability/Apoptosis Assay (MTS Assay):
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/100 µl per well.
-
The cells are treated with varying concentrations of this compound, Prednisone, or the combination. Control wells receive vehicle only.
-
Plates are incubated for 24 to 48 hours.
-
After incubation, 20 µl of MTS reagent (CellTiter 96® AQueous One Solution) is added to each well.[10]
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
-
-
Gene Expression Analysis (qPCR):
-
Cells are treated with the desired drug concentrations for 24 hours.
-
Total RNA is extracted using a suitable kit.
-
cDNA is synthesized from the RNA.
-
Quantitative PCR is performed to measure the expression of pro-apoptotic genes like BAD and BAX, using GAPDH as an endogenous control.[9]
-
In Vivo Protocol: this compound and Topotecan in a Neuroblastoma Xenograft Model
This protocol is based on preclinical studies evaluating the synergy between this compound and Topotecan in pediatric solid tumor xenografts.[1][11]
-
Animal Model:
-
Immunocompromised mice (e.g., athymic nude mice) are used.
-
Human neuroblastoma cells are implanted subcutaneously. Tumors are allowed to grow to a palpable size.
-
-
Drug Preparation and Administration:
-
This compound is prepared for intravenous (i.v.) injection at a dose of 1 mg/kg.
-
Topotecan is prepared for i.v. bolus injection at doses ranging from 0.16 to 1.5 mg/kg.
-
Treatment is administered according to a defined schedule. For example, Topotecan is given daily for 5 days for two consecutive weeks, with cycles repeated every 21 days. This compound is administered i.v. once every 7 days.
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is also monitored as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Tumor growth inhibition is calculated by comparing the tumor volumes in treated groups to the control group.
-
Responses can be categorized as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).
-
-
Toxicity Assessment:
-
Hematological toxicity can be assessed by collecting blood samples and performing complete blood counts.
-
Other signs of toxicity, such as weight loss, are also recorded.
-
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound in combination therapies arise from the targeting of multiple, often complementary, cellular pathways. The following diagrams, created using the DOT language, visualize these interactions.
Mechanism of Action: The CHOP Regimen
The CHOP regimen combines drugs with distinct mechanisms of action to effectively induce apoptosis in cancer cells.
Caption: The synergistic effect of the CHOP regimen.
Experimental Workflow: In Vivo Xenograft Study
This diagram outlines the typical workflow for a preclinical in vivo study comparing a this compound combination therapy to monotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. cancercenter.com [cancercenter.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. This compound and Prednisone for the Induction of Remissions in Acute Childhood Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and etoposide: an effective chemotherapy regimen with reduced toxicity in extensive small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topotecan-Vincristine-Doxorubicin in Stage 4 High-Risk Neuroblastoma Patients Failing to Achieve a Complete Metastatic Response to Rapid COJEC: A SIOPEN Study [e-crt.org]
- 8. jpedres.org [jpedres.org]
- 9. This compound and prednisone regulates cellular and exosomal miR-181a expression differently within the first time diagnosed and the relapsed leukemia B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synergy of topotecan in combination with this compound for treatment of pediatric solid tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: A Comparative Guide to the Synergistic Effects of Vincristine with Targeted Inhibitors
For Immediate Release
In the ongoing battle against cancer, combination therapies represent a cornerstone of modern oncology, aiming to enhance treatment efficacy and overcome drug resistance. This guide provides a detailed comparison for researchers, scientists, and drug development professionals on the synergistic effects of Vincristine, a widely used chemotherapeutic agent, with various targeted inhibitors. This compound, a vinca alkaloid, functions by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells[1][2][3]. While effective, its use is often limited by neurotoxicity[1]. Combining this compound with targeted inhibitors that modulate specific cancer-driving pathways offers a promising strategy to improve therapeutic outcomes.
This guide delves into the preclinical evidence supporting the combination of this compound with inhibitors of key signaling pathways, including the PI3K/AKT/mTOR and BCL-2 pathways. We present quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms to facilitate a comprehensive understanding of these synergistic interactions.
This compound in Combination with PI3K/AKT/mTOR Pathway Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, including neuroblastoma, making it a prime target for therapeutic intervention.
Mechanism of Synergy
This compound treatment can induce a pro-survival response in cancer cells, partially through the activation of pathways like PI3K/AKT. By co-administering a PI3K/AKT inhibitor, this survival signal is blocked, leading to enhanced cancer cell death. The targeted inhibitor prevents the phosphorylation and activation of downstream effectors like AKT and mTOR, which would otherwise promote cell survival and antagonize the cytotoxic effects of this compound. This dual-pronged attack—disrupting the cytoskeleton with this compound while simultaneously blocking a key survival pathway—results in a potent synergistic anti-cancer effect. Studies have shown that combining PI3K and AKT inhibitors with this compound can lead to synergistic effects in medulloblastoma cell lines[4].
References
- 1. This compound in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enhancing targeted therapy by combining PI3K and AKT inhibitors with or without cisplatin or this compound in medulloblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
